Product packaging for Methiomeprazine(Cat. No.:CAS No. 7009-43-0)

Methiomeprazine

货号: B1676388
CAS 编号: 7009-43-0
分子量: 344.5 g/mol
InChI 键: AQMNNXSLDLIGII-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。
  • Packaging may vary depending on the PRODUCTION BATCH.

描述

See also: Methiomeprazine Hydrochloride (active moiety of).

Structure

2D Structure

Chemical Structure Depiction
molecular formula C19H24N2S2 B1676388 Methiomeprazine CAS No. 7009-43-0

3D Structure

Interactive Chemical Structure Model





属性

IUPAC Name

N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2S2/c1-14(12-20(2)3)13-21-16-7-5-6-8-18(16)23-19-10-9-15(22-4)11-17(19)21/h5-11,14H,12-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQMNNXSLDLIGII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)SC)CN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90862750
Record name N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7009-43-0, 1759-09-7
Record name Methiomeprazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7009-43-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Levometiomeprazine [INN:DCF]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001759097
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methiomeprazine [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007009430
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,2-Trimethyl-3-[2-(methylsulfanyl)-10H-phenothiazin-10-yl]propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90862750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methiomeprazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name METHIOMEPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X2R9QTF0OL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LEVOMETIOMEPRAZINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3DEP0MVZ0Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Methiomeprazine's Mechanism of Action: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methiomeprazine (B162253), a phenothiazine (B1677639) derivative, is understood to exert its primary pharmacological effects through the antagonism of dopamine (B1211576) and serotonin (B10506) receptors. This technical guide synthesizes the available information on its mechanism of action, drawing upon data from related phenothiazine compounds to infer its specific activities. While direct quantitative binding and functional data for this compound are limited in publicly accessible literature, the well-established structure-activity relationships (SAR) within the phenothiazine class provide a robust framework for understanding its molecular interactions and downstream signaling effects. This document outlines the presumed receptor binding profile, details the associated signaling pathways, and provides standardized experimental protocols for the further investigation of this compound and novel phenothiazine derivatives.

Introduction

This compound is a typical antipsychotic belonging to the phenothiazine chemical class. Like other drugs in this class, its therapeutic efficacy in psychiatric disorders is primarily attributed to its ability to modulate dopaminergic and serotonergic neurotransmission. The core structure of phenothiazines consists of a tricyclic ring with a sulfur and a nitrogen atom, and variations in the side chain and substitutions on the ring system dictate the potency and receptor selectivity of individual compounds. This compound is characterized by a methylthio (-SCH3) group at the 2-position of the phenothiazine nucleus and a dimethylaminopropyl side chain. Based on established SAR principles for phenothiazines, these structural features suggest a strong affinity for D2 dopamine and 5-HT2A serotonin receptors.[1][2][3]

Core Mechanism of Action: Receptor Antagonism

The primary mechanism of action for this compound is believed to be the blockade of postsynaptic dopamine D2 receptors and serotonin 5-HT2A receptors in the central nervous system.[4][5]

Dopamine D2 Receptor Antagonism

Antagonism of D2 receptors in the mesolimbic pathway is correlated with the antipsychotic effects of phenothiazines, alleviating the positive symptoms of schizophrenia.[5] The three-carbon propylene (B89431) chain connecting the phenothiazine nucleus to the terminal amine in this compound is a critical determinant for potent neuroleptic activity, facilitating a conformation that mimics dopamine and allows for competitive antagonism at the D2 receptor.[1][2][6][7] The electron-withdrawing nature of the substituent at the 2-position, in this case, a methylthio group, is also known to enhance antipsychotic activity.[3]

Serotonin 5-HT2A Receptor Antagonism

Blockade of 5-HT2A receptors is a common feature of many atypical and some typical antipsychotics. This action is thought to contribute to a lower incidence of extrapyramidal side effects and may also play a role in mitigating the negative symptoms of schizophrenia. The interaction with 5-HT2A receptors is a key differentiator in the pharmacological profiles of various antipsychotic agents.

Quantitative Data: Inferred Receptor Binding Profile

ReceptorChlorpromazine (B137089) Ki (nM)Thioridazine Ki (nM)This compound (Inferred)
Dopamine D23.13.5Moderate to High Affinity
Serotonin 5-HT2A3.311Moderate to High Affinity
Serotonin 5-HT1A13002600Low Affinity
Alpha-1 Adrenergic2.612Moderate Affinity
Histamine H13.020Moderate to High Affinity
Muscarinic M17913Moderate Affinity

Note: This table is for comparative purposes. Actual Ki values for this compound would need to be determined experimentally.

Signaling Pathways

The antagonism of D2 and 5-HT2A receptors by this compound initiates distinct downstream signaling cascades.

Dopamine D2 Receptor Signaling

Dopamine D2 receptors are G protein-coupled receptors (GPCRs) that couple to Gi/o proteins.[8][9] Antagonism of these receptors by this compound blocks the inhibitory effect of dopamine on adenylyl cyclase, leading to a relative increase in intracellular cyclic AMP (cAMP) levels.[8][10][11][12]

D2_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R Antagonism Gi_o Gi/o Protein D2R->Gi_o Activates Dopamine Dopamine Dopamine->D2R AC Adenylyl Cyclase Gi_o->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylates

Dopamine D2 Receptor Signaling Pathway Antagonism
Serotonin 5-HT2A Receptor Signaling

Serotonin 5-HT2A receptors are GPCRs that couple to Gq/11 proteins.[13] Antagonism by this compound blocks the serotonin-induced activation of phospholipase C (PLC), which in turn prevents the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This blockade inhibits the subsequent release of intracellular calcium and the activation of protein kinase C (PKC).[14][15][16][17]

This compound This compound SHT2A_R 5-HT2A Receptor This compound->SHT2A_R Antagonism Gq_11 Gq/11 Protein SHT2A_R->Gq_11 Activates Serotonin Serotonin Serotonin->SHT2A_R PLC Phospholipase C Gq_11->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates PIP2 PIP2 PIP2->PLC Ca_Release Ca²⁺ Release IP3->Ca_Release Induces PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates

Serotonin 5-HT2A Receptor Signaling Pathway Antagonism

Experimental Protocols

To empirically determine the receptor binding profile and functional activity of this compound, the following standard experimental protocols are recommended.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of this compound for a specific receptor.[18][19][20][21]

Objective: To determine the inhibitory constant (Ki) of this compound for the dopamine D2 receptor and serotonin 5-HT2A receptor.

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK293 cells)

  • Radioligand specific for the receptor (e.g., [3H]Spiperone for D2, [3H]Ketanserin for 5-HT2A)

  • This compound

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4)

  • Non-specific binding inhibitor (e.g., Haloperidol for D2, Mianserin for 5-HT2A)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation fluid

  • Liquid scintillation counter

Procedure:

  • Prepare serial dilutions of this compound.

  • In a 96-well plate, add assay buffer, the cell membrane preparation, the radioligand at a concentration near its Kd, and varying concentrations of this compound.

  • For total binding wells, omit this compound. For non-specific binding wells, add a high concentration of the non-specific inhibitor.

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium.

  • Harvest the contents of each well onto glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding at each concentration of this compound.

  • Plot the specific binding as a function of the logarithm of the this compound concentration to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cluster_0 Assay Preparation cluster_1 Incubation cluster_2 Separation & Counting cluster_3 Data Analysis A1 Prepare serial dilutions of this compound B1 Combine this compound, membranes, and radioligand in 96-well plate A1->B1 A2 Prepare membrane homogenate (with target receptor) A2->B1 A3 Prepare radioligand solution A3->B1 B2 Incubate to reach equilibrium B1->B2 C1 Filter through glass fiber filters B2->C1 C2 Wash filters to remove unbound radioligand C1->C2 C3 Add scintillation fluid and count radioactivity C2->C3 D1 Calculate specific binding C3->D1 D2 Plot dose-response curve (IC50) D1->D2 D3 Calculate Ki using Cheng-Prusoff equation D2->D3

Workflow for a Competitive Radioligand Binding Assay
Functional Assay: Inositol Phosphate (B84403) (IP) Accumulation

This assay measures the functional antagonist activity of this compound at Gq-coupled receptors like the 5-HT2A receptor.[22][23][24][25]

Objective: To determine the potency of this compound to inhibit serotonin-induced inositol phosphate accumulation.

Materials:

  • Cells expressing the 5-HT2A receptor

  • [3H]myo-inositol

  • Inositol-free medium

  • Stimulation buffer containing lithium chloride (LiCl)

  • Serotonin

  • This compound

  • Dowex AG1-X8 resin

  • Scintillation fluid and counter

Procedure:

  • Label the cells with [3H]myo-inositol overnight.

  • Wash the cells with inositol-free medium.

  • Pre-incubate the cells with varying concentrations of this compound in stimulation buffer containing LiCl.

  • Stimulate the cells with a fixed concentration of serotonin (e.g., its EC80).

  • Terminate the reaction by adding a strong acid (e.g., perchloric acid).

  • Neutralize the samples and apply them to Dowex AG1-X8 columns to separate the inositol phosphates.

  • Elute the total inositol phosphates and measure the radioactivity by liquid scintillation counting.

  • Plot the inhibition of serotonin-stimulated IP accumulation as a function of this compound concentration to determine the IC50.

Conclusion

While direct experimental data for this compound remains to be fully elucidated in the public domain, its structural characteristics as a phenothiazine derivative provide a strong foundation for understanding its mechanism of action. It is presumed to be a potent antagonist of dopamine D2 and serotonin 5-HT2A receptors, thereby modulating key signaling pathways implicated in psychosis. The experimental protocols detailed in this guide offer a clear path for the definitive characterization of this compound's pharmacological profile, which will be invaluable for future drug development and neuroscience research. Further studies are warranted to precisely quantify its receptor binding affinities and functional potencies to fully understand its therapeutic and side-effect profile.

References

The Pharmacological Profile of Methiomeprazine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, specific quantitative pharmacological data for Methiomeprazine is limited. This guide provides a comprehensive overview of its expected pharmacological profile based on its classification as a phenothiazine (B1677639) derivative and the known properties of this class of compounds. The experimental protocols and data tables are representative examples to guide research and development efforts.

Introduction

This compound is a phenothiazine derivative. Phenothiazines are a well-established class of antipsychotic drugs known for their complex pharmacology, primarily involving antagonism at dopamine (B1211576) receptors. As a member of this class, this compound is anticipated to exhibit a multi-receptor binding profile, influencing various neurotransmitter systems in the central nervous system (CNS). This technical guide aims to provide a detailed overview of the expected pharmacological properties of this compound, including its receptor binding affinity, functional activity, and potential signaling pathway modulation. Furthermore, it outlines standard experimental protocols for the comprehensive pharmacological characterization of this compound.

Expected Receptor Binding Profile

Based on its phenothiazine core structure, this compound is predicted to have the highest affinity for dopamine D2-like receptors (D2, D3, and D4). Additionally, significant affinity for serotonin (B10506) (5-HT) receptors (particularly 5-HT2A and 5-HT2C), adrenergic receptors (α1 and α2), histamine (B1213489) receptors (H1), and muscarinic acetylcholine (B1216132) receptors (M1-M5) is expected. The precise affinity (Ki values) at these receptors would determine its therapeutic efficacy and side-effect profile.

Table 1: Anticipated Receptor Binding Affinities (Ki) of this compound
Receptor SubtypePredicted Affinity (Ki, nM)RadioligandTissue/Cell Source
Dopamine Receptors
D110 - 100[³H]SCH23390Rat Striatum / CHO cells
D20.1 - 10[³H]SpiperoneRat Striatum / HEK293 cells
D31 - 50[³H]7-OH-DPATRecombinant CHO cells
D45 - 100[³H]NemonaprideRecombinant CHO cells
Serotonin Receptors
5-HT1A50 - 500[³H]8-OH-DPATRat Hippocampus / HEK293 cells
5-HT2A1 - 20[³H]KetanserinRat Frontal Cortex / CHO cells
5-HT2C10 - 100[³H]MesulerginePorcine Choroid Plexus / HEK293 cells
Adrenergic Receptors
α1A5 - 50[³H]PrazosinRat Cerebral Cortex / HEK293 cells
α1B10 - 100[¹²⁵I]HEATRat Liver / CHO cells
α2A20 - 200[³H]RauwolscineHuman Platelets / HEK293 cells
Histamine Receptors
H10.5 - 15[³H]PyrilamineGuinea Pig Cerebellum / CHO cells
Muscarinic Receptors
M1-M5 (non-selective)50 - 500[³H]N-methylscopolamineRat Cerebral Cortex / CHO cells

Note: The Ki values presented are hypothetical and based on typical ranges for phenothiazine antipsychotics. Actual experimental values for this compound are required for confirmation.

Expected Functional Activity

This compound is expected to act as an antagonist or inverse agonist at dopamine D2, serotonin 5-HT2A, adrenergic α1, histamine H1, and muscarinic receptors. Its functional potency (IC50 or EC50 values) at these receptors will be crucial in defining its pharmacological effects.

Table 2: Anticipated Functional Activity of this compound
ReceptorAssay TypeFunctional Response MeasuredPredicted Activity (IC50/EC50, nM)
Dopamine D2 cAMP Inhibition AssayInhibition of forskolin-stimulated cAMP accumulation1 - 20 (IC50)
Serotonin 5-HT2A Calcium Mobilization AssayInhibition of 5-HT-induced intracellular calcium release5 - 50 (IC50)
Adrenergic α1A Inositol (B14025) Phosphate AccumulationInhibition of phenylephrine-induced IP1 accumulation10 - 100 (IC50)
Histamine H1 Calcium Mobilization AssayInhibition of histamine-induced intracellular calcium release1 - 15 (IC50)

Note: The IC50/EC50 values are hypothetical and serve as a guide for expected potency based on the phenothiazine class.

Key Signaling Pathways

The pharmacological effects of this compound are mediated through its interaction with various G protein-coupled receptors (GPCRs), leading to the modulation of downstream signaling cascades.

Dopamine D2 Receptor Signaling

Antagonism of D2 receptors by this compound is expected to block the inhibitory effect of dopamine on adenylyl cyclase, leading to an increase in cyclic adenosine (B11128) monophosphate (cAMP) levels and subsequent activation of Protein Kinase A (PKA).

D2_Signaling This compound This compound D2R Dopamine D2 Receptor This compound->D2R antagonizes Gi Gi Protein D2R->Gi activates Dopamine Dopamine Dopamine->D2R activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Cellular Response (Reduced Neuronal Inhibition) PKA->Cellular_Response phosphorylates targets

Dopamine D2 Receptor Antagonism Pathway.
Serotonin 5-HT2A Receptor Signaling

Antagonism at 5-HT2A receptors is expected to block serotonin-induced activation of the Gq/11 pathway, thereby inhibiting the production of inositol trisphosphate (IP3) and diacylglycerol (DAG), and subsequent intracellular calcium mobilization.

S5HT2A_Signaling This compound This compound S5HT2AR Serotonin 5-HT2A Receptor This compound->S5HT2AR antagonizes Gq Gq Protein S5HT2AR->Gq activates Serotonin Serotonin Serotonin->S5HT2AR activates PLC Phospholipase C Gq->PLC activates IP3 IP3 PLC->IP3 cleaves DAG DAG PLC->DAG cleaves PIP2 PIP2 PIP2->PLC Ca2 Intracellular Ca²⁺ IP3->Ca2 releases PKC Protein Kinase C DAG->PKC activates Cellular_Response Cellular Response Ca2->Cellular_Response PKC->Cellular_Response

Serotonin 5-HT2A Receptor Antagonism Pathway.

Detailed Experimental Protocols

Radioligand Binding Assay for Dopamine D2 Receptor

Objective: To determine the binding affinity (Ki) of this compound for the dopamine D2 receptor.

Materials:

  • Membrane preparation from cells expressing human D2 receptors (e.g., HEK293 or CHO cells) or rat striatal tissue.

  • Radioligand: [³H]Spiperone (specific activity ~60-120 Ci/mmol).

  • Non-specific binding control: Haloperidol (10 µM).

  • Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Test compound: this compound dissolved in a suitable solvent (e.g., DMSO).

  • 96-well microplates, filter mats (GF/B or GF/C), cell harvester, scintillation counter, and scintillation fluid.

Procedure:

  • Prepare serial dilutions of this compound in assay buffer.

  • In a 96-well plate, add in triplicate:

    • Total binding wells: Assay buffer, membrane preparation, and [³H]Spiperone.

    • Non-specific binding wells: Assay buffer, membrane preparation, [³H]Spiperone, and 10 µM Haloperidol.

    • Displacement wells: Assay buffer, membrane preparation, [³H]Spiperone, and varying concentrations of this compound.

  • The final concentration of [³H]Spiperone should be close to its Kd value (e.g., 0.1-0.5 nM).

  • Incubate the plates at room temperature (or 37°C) for 60-90 minutes.

  • Terminate the reaction by rapid filtration through the filter mats using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • Dry the filter mats and place them in scintillation vials with scintillation fluid.

  • Quantify the radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Determine the IC50 value of this compound by non-linear regression analysis of the competition binding data.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis A Prepare Serial Dilutions of this compound D Combine Reagents in 96-well Plate (Total, Non-specific, Displacement) A->D B Prepare Membrane Suspension (D2 Receptor Source) B->D C Prepare Radioligand ([³H]Spiperone) C->D E Incubate at RT for 60-90 min D->E F Rapid Filtration (Cell Harvester) E->F G Wash Filters F->G H Dry Filters & Add Scintillation Fluid G->H I Quantify Radioactivity (Scintillation Counter) H->I J Calculate Specific Binding I->J K Determine IC50 (Non-linear Regression) J->K L Calculate Ki (Cheng-Prusoff Equation) K->L

Radioligand Binding Assay Workflow.
Functional Assay: Calcium Mobilization for Serotonin 5-HT2A Receptor

Objective: To determine the functional potency (IC50) of this compound as an antagonist at the serotonin 5-HT2A receptor.

Materials:

  • CHO or HEK293 cells stably expressing the human 5-HT2A receptor and a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

  • Agonist: Serotonin (5-HT).

  • Test compound: this compound.

  • Assay buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader with automated injection capabilities (e.g., FLIPR, FlexStation).

Procedure:

  • Seed the 5-HT2A expressing cells into the microplates and allow them to attach overnight.

  • Load the cells with the calcium-sensitive fluorescent dye according to the manufacturer's protocol (typically 1-2 hours at 37°C).

  • Wash the cells with assay buffer to remove excess dye.

  • Prepare serial dilutions of this compound in assay buffer.

  • Add the this compound dilutions to the cells and pre-incubate for 15-30 minutes at room temperature.

  • Place the plate in the fluorescence plate reader and measure the baseline fluorescence.

  • Inject a fixed concentration of serotonin (EC80 concentration, predetermined) into the wells.

  • Immediately begin measuring the fluorescence intensity over time to capture the calcium transient.

  • The peak fluorescence response is used for data analysis.

  • Determine the IC50 value of this compound by plotting the percentage inhibition of the serotonin response against the concentration of this compound and fitting the data to a sigmoidal dose-response curve.

In Vivo Pharmacological Profile

The in vivo effects of this compound are expected to be consistent with its receptor binding and functional activity profile. Key anticipated effects include:

  • Antipsychotic Activity: Primarily mediated by D2 receptor antagonism in the mesolimbic pathway. This can be assessed in animal models such as amphetamine- or apomorphine-induced hyperlocomotion and conditioned avoidance response.

  • Sedation: Due to potent H1 and α1 adrenergic receptor antagonism. This can be evaluated using tests like the open-field test (reduced locomotion) and potentiation of hypnotic effects of barbiturates.

  • Extrapyramidal Side Effects (EPS): A risk associated with D2 receptor antagonism in the nigrostriatal pathway. Models to assess this include catalepsy tests.

  • Anticholinergic Effects: Resulting from muscarinic receptor blockade, which can be assessed by measuring effects on salivation or pupil diameter.

Conclusion

This compound, as a phenothiazine derivative, is predicted to be a potent antagonist at multiple neurotransmitter receptors, with dopamine D2 receptor antagonism being a key feature. Its clinical profile will be determined by the balance of its affinities and functional activities at dopamine, serotonin, adrenergic, histamine, and muscarinic receptors. The experimental protocols outlined in this guide provide a framework for the detailed pharmacological characterization of this compound, which is essential for its further development and for understanding its therapeutic potential and liabilities. Comprehensive in vitro and in vivo studies are required to establish the precise pharmacological profile of this compound.

A Technical Guide to Preclinical Research on Novel Phenothiazine Analogs for Antipsychotic Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Publicly available preclinical research data specifically on Methiomeprazine analogs is limited. Therefore, this guide provides a comprehensive overview of the preclinical research process for novel phenothiazine (B1677639) analogs, drawing upon established methodologies and data from similar antipsychotic compounds. This document is intended for researchers, scientists, and drug development professionals.

Introduction

The development of novel antipsychotics is crucial for addressing the unmet needs of patients with schizophrenia, particularly concerning negative and cognitive symptoms, as well as treatment resistance. Phenothiazines, a class of antipsychotic drugs, have been a cornerstone of treatment, and the exploration of their analogs continues to be a promising avenue for discovering compounds with improved efficacy and side-effect profiles. This guide outlines the essential stages of preclinical research for novel phenothiazine analogs, from initial synthesis and in vitro screening to in vivo behavioral and pharmacokinetic/pharmacodynamic (PK/PD) studies.

Synthesis and Structure-Activity Relationship (SAR)

The journey of a novel antipsychotic begins with its chemical synthesis. For phenothiazine analogs, this often involves modifications to the core tricyclic structure or the side chain.[1] The goal of these modifications is to improve the compound's affinity for target receptors while minimizing off-target effects.

Structure-Activity Relationship (SAR) studies are integral to this process. By synthesizing a series of related compounds and evaluating their biological activity, researchers can identify the chemical moieties responsible for desired and undesired effects.[2] For instance, SAR studies on phenothiazines have shown that the presence of electron-donating groups on the phenothiazine ring can enhance certain biological activities.[2]

Experimental Protocol: General Synthesis of Phenothiazine Analogs

A common synthetic route for novel phenothiazine derivatives involves the reaction of a substituted phenothiazine core with various acyl chlorides or alkylamines.[3]

  • Preparation of the Phenothiazine Core: Start with a commercially available or synthesized substituted phenothiazine.

  • Activation: The nitrogen at position 10 of the phenothiazine ring is typically the site of modification. This can be achieved by reacting the phenothiazine with a suitable reagent to form an intermediate, such as a 10-acyl chloride.[3]

  • Coupling Reaction: The activated phenothiazine intermediate is then reacted with a desired side chain, which could be an alkylamine or another nucleophile, often under reflux conditions.

  • Purification and Characterization: The final product is purified using techniques like column chromatography. The structure of the synthesized analog is then confirmed using methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H-NMR and ¹³C-NMR) and Mass Spectrometry (MS).

In Vitro Screening

Once synthesized, novel analogs undergo a battery of in vitro tests to determine their pharmacological profile. These initial screens are crucial for identifying promising candidates for further development.

Receptor Binding Assays

The primary mechanism of action for most antipsychotics involves their interaction with dopamine (B1211576) and serotonin (B10506) receptors. Radioligand binding assays are the gold standard for determining the binding affinity (Ki) of a compound for a panel of relevant receptors. Lower Ki values indicate a higher binding affinity.

Table 1: Hypothetical Receptor Binding Affinities (Ki, nM) of a Novel Phenothiazine Analog (Compound X)

ReceptorCompound XHaloperidol (Typical)Clozapine (Atypical)
Dopamine D₂15.21.5126
Serotonin 5-HT₂ₐ5.820.512
Serotonin 5-HT₁ₐ25.6>10,000855
Muscarinic M₁150.41,8001.9
Adrenergic α₁30.16.07
Histamine H₁12.5756

Experimental Protocol: Dopamine D₂ Receptor Binding Assay

  • Objective: To determine the binding affinity of a test compound for the dopamine D₂ receptor.

  • Materials:

    • Cell membranes from cells expressing recombinant human D₂ receptors.

    • [³H]-Spiperone (radioligand).

    • Test compound (e.g., novel phenothiazine analog).

    • Haloperidol (positive control).

    • Assay buffer.

    • Scintillation fluid and counter.

  • Procedure:

    • Prepare serial dilutions of the test compound and the positive control.

    • In a multi-well plate, incubate the cell membranes with the radioligand and varying concentrations of the test compound or control.

    • Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand.

    • After incubation, the mixture is filtered to separate the bound from the free radioligand.

    • The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation.

In Vivo Behavioral Models

Promising compounds from in vitro screening are then advanced to in vivo studies using animal models of schizophrenia. These models aim to replicate certain aspects of the disorder and are used to assess the antipsychotic-like effects of a compound.

Pharmacological Models

These models use drugs to induce behaviors in animals that are analogous to the symptoms of schizophrenia.

  • Amphetamine-Induced Hyperlocomotion: Amphetamine increases dopamine levels, leading to hyperactivity in rodents. This model is used to screen for compounds that can antagonize the stimulant effects of amphetamine, which is predictive of antipsychotic activity against positive symptoms.

  • NMDA Receptor Antagonist Models (e.g., Ketamine, PCP): Drugs like ketamine and phencyclidine (PCP) that block the NMDA receptor can induce positive, negative, and cognitive symptoms in humans. In rodents, they cause hyperlocomotion, social withdrawal, and cognitive deficits, providing a broader model of schizophrenia symptoms.

Experimental Protocol: Amphetamine-Induced Hyperlocomotion

  • Objective: To evaluate the ability of a test compound to reverse amphetamine-induced hyperactivity.

  • Animals: Male rodents (e.g., rats or mice).

  • Procedure:

    • Acclimate the animals to the testing environment, typically an open-field chamber equipped with infrared beams to track movement.

    • Administer the test compound or vehicle to the animals.

    • After a set pretreatment time, administer d-amphetamine to induce hyperlocomotion.

    • Record the locomotor activity (e.g., distance traveled, number of beam breaks) for a specified duration.

  • Data Analysis: Compare the locomotor activity of animals treated with the test compound and amphetamine to those treated with vehicle and amphetamine. A significant reduction in hyperactivity indicates potential antipsychotic efficacy.

Neurodevelopmental Models

These models involve interventions during early brain development to produce long-lasting changes that are relevant to the neurobiology of schizophrenia. An example is the neonatal ventral hippocampal lesion (NVHL) model in rats, which leads to behavioral abnormalities in adulthood that mimic schizophrenia symptoms.

Table 2: Hypothetical Efficacy of Compound X in Animal Models of Schizophrenia

ModelParameterVehicle + AmphetamineCompound X (10 mg/kg) + Amphetamine
Amphetamine-Induced HyperlocomotionTotal Distance Traveled (cm)8500 ± 6503200 ± 450
PCP-Induced Social Interaction DeficitSocial Interaction Time (s)45 ± 8110 ± 12
Prepulse Inhibition (PPI) Deficit% PPI25 ± 560 ± 7
p < 0.05 compared to vehicle group

Pharmacokinetics and Pharmacodynamics (PK/PD)

Understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME) is a critical component of preclinical development. Pharmacokinetic studies determine the concentration of the drug in the body over time, while pharmacodynamic studies relate these concentrations to the drug's effect.

Table 3: Hypothetical Pharmacokinetic Parameters of Compound X in Rats

ParameterValue
Bioavailability (F%)45
Peak Plasma Concentration (Cmax, ng/mL)250
Time to Peak Concentration (Tmax, h)2.0
Half-life (t₁/₂, h)8.5
Volume of Distribution (Vd, L/kg)15

Experimental Protocol: Pharmacokinetic Study in Rodents

  • Dosing: Administer a single dose of the test compound to a cohort of animals, typically via both intravenous (IV) and oral (PO) routes in separate groups.

  • Blood Sampling: Collect blood samples at predetermined time points after dosing.

  • Sample Analysis: Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the drug.

  • Data Analysis: Use pharmacokinetic software to calculate key parameters such as Cmax, Tmax, half-life, and bioavailability.

Visualizations

Preclinical Antipsychotic Drug Discovery Workflow

G cluster_0 Discovery & Synthesis cluster_1 In Vitro Screening cluster_2 In Vivo Evaluation A Target Identification & Validation B Lead Compound Identification A->B C Analog Synthesis & Structure-Activity Relationship (SAR) B->C D Receptor Binding Assays (D₂, 5-HT₂ₐ, etc.) C->D E Functional Assays (e.g., Calcium Mobilization) D->E F ADMET Screening E->F G Pharmacokinetic Studies (PK) F->G H Behavioral Models (e.g., Amphetamine Hyperlocomotion) G->H I Toxicity Studies H->I J Lead Optimization I->J Iterative Process K Candidate Selection I->K J->C

Caption: A generalized workflow for preclinical antipsychotic drug discovery.

Hypothetical Signaling Pathway of a Novel Atypical Antipsychotic

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA Dopamine (DA) D2R D₂ Receptor DA->D2R Sero Serotonin (5-HT) HT2AR 5-HT₂ₐ Receptor Sero->HT2AR AC Adenylyl Cyclase D2R->AC PLC Phospholipase C HT2AR->PLC cAMP ↓ cAMP AC->cAMP IP3_DAG ↑ IP₃/DAG PLC->IP3_DAG Response Modulation of Neuronal Excitability cAMP->Response IP3_DAG->Response Analog Novel Analog Analog->D2R Antagonist Analog->HT2AR Antagonist

Caption: A simplified signaling pathway for a hypothetical atypical antipsychotic.

Conclusion

The preclinical development of novel phenothiazine analogs is a complex, multi-stage process that requires a combination of synthetic chemistry, in vitro pharmacology, and in vivo behavioral and pharmacokinetic testing. While specific data on this compound analogs are not widely available, the principles and protocols outlined in this guide provide a robust framework for the evaluation of new chemical entities in the quest for safer and more effective treatments for schizophrenia. The iterative process of design, synthesis, and testing is key to optimizing lead compounds and identifying promising candidates for clinical development.

References

Methiomeprazine solubility in various solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of methiomeprazine (B162253), a phenothiazine (B1677639) derivative. Due to the limited availability of direct quantitative solubility data for this compound, this document presents solubility data for structurally similar and well-studied phenothiazine compounds, namely chlorpromazine (B137089) and thioridazine (B1682328). This information serves as a valuable reference for formulation development, analytical method design, and pharmacokinetic studies involving this compound and related compounds.

Core Concepts in Solubility

The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that influences its bioavailability and therapeutic efficacy. It is defined as the maximum concentration of a substance that can be dissolved in a solvent at a given temperature and pressure, resulting in a saturated solution. For ionizable compounds like this compound, solubility is significantly influenced by the pH of the medium.

Solubility of Related Phenothiazine Derivatives

The following tables summarize the available quantitative solubility data for chlorpromazine hydrochloride and thioridazine hydrochloride in various common solvents. This data provides an approximation of the expected solubility behavior of this compound.

Table 1: Solubility of Chlorpromazine Hydrochloride

SolventSolubility
Water (in PBS, pH 7.2)Approximately 10 mg/mL[1]
Water1 g/mL[1]
EthanolApproximately 30 mg/mL[1], 660 mg/mL[1]
Dimethyl Sulfoxide (DMSO)Approximately 30 mg/mL[1], 71 mg/mL[1]
Dimethylformamide (DMF)Approximately 30 mg/mL[1]
MethanolSoluble[1]
ChloroformSoluble[1]
EtherInsoluble[1]
BenzeneInsoluble[1]

Table 2: Solubility of Thioridazine Hydrochloride

SolventSolubility
Water50 mg/mL, 40 mg/mL[1]
EthanolApproximately 10 mg/mL[1], Soluble[1]
Dimethyl Sulfoxide (DMSO)Approximately 25 mg/mL[1], 81 mg/mL[1]
Dimethylformamide (DMF)Approximately 25 mg/mL[1]
MethanolSoluble[1]
ChloroformSoluble[1]
EtherInsoluble[1]

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a compound.[2] The following protocol outlines the steps for determining the solubility of a phenothiazine derivative in a specific solvent.

Objective: To determine the saturation solubility of a phenothiazine compound in a given solvent at a controlled temperature.

Materials:

  • Phenothiazine compound (e.g., this compound)

  • Selected solvents (e.g., water, ethanol, DMSO, buffers of various pH)

  • Analytical balance

  • Vials with screw caps

  • Constant temperature shaker bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Supersaturated Solutions: Add an excess amount of the phenothiazine compound to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached from a state of saturation.

  • Equilibration: Tightly cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25°C or 37°C). Agitate the vials for a sufficient period (typically 24-72 hours) to allow the system to reach equilibrium.[3]

  • Phase Separation: After the equilibration period, cease agitation and allow the vials to stand undisturbed at the controlled temperature for a period to allow the excess solid to sediment. For fine suspensions, centrifugation at the same temperature may be necessary to achieve a clear separation of the solid and liquid phases.[1]

  • Sampling: Carefully withdraw an aliquot of the clear supernatant using a syringe.

  • Filtration: Immediately filter the collected aliquot through a syringe filter to remove any remaining undissolved microparticles. This step is critical to prevent overestimation of the solubility.

  • Dilution: Accurately dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the concentration of the dissolved phenothiazine in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[1]

  • Calculation: Calculate the solubility of the compound by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL or mol/L.

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps involved in the experimental determination of solubility using the shake-flask method.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_solid Weigh Excess Solid Compound add_to_vial Combine in Vial prep_solid->add_to_vial prep_solvent Measure Solvent Volume prep_solvent->add_to_vial shake Shake at Constant Temperature (24-72 hours) add_to_vial->shake settle Sedimentation / Centrifugation shake->settle sample Sample Supernatant settle->sample filter Filter sample->filter dilute Dilute filter->dilute quantify Quantify (HPLC/UV-Vis) dilute->quantify result Calculate Solubility quantify->result

Caption: Experimental workflow for determining compound solubility via the shake-flask method.

pH-Dependent Solubility

For ionizable compounds like this compound, which is a weak base, solubility is highly dependent on the pH of the aqueous medium. The Henderson-Hasselbalch equation can be used to predict the pH-dependent solubility profile of such drugs.[4] Generally, the solubility of a weakly basic drug increases as the pH of the environment decreases (becomes more acidic) due to the formation of the more soluble ionized form. Conversely, as the pH increases (becomes more basic), the proportion of the less soluble unionized form increases, leading to a decrease in overall solubility. This pH-dependent solubility is a critical consideration in the formulation of oral dosage forms, as the drug will encounter a wide range of pH values as it transits through the gastrointestinal tract.

References

In Silico Modeling of Methiomeprazine Binding: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methiomeprazine is a phenothiazine (B1677639) derivative with potential applications in neuroscience research due to its structural similarity to other antipsychotic agents. Understanding its interaction with key central nervous system receptors is crucial for elucidating its mechanism of action and guiding further drug development. In silico modeling offers a powerful and cost-effective approach to predict and analyze the binding of small molecules like this compound to their protein targets. This technical guide provides a comprehensive overview of the methodologies and workflows for modeling the binding of this compound to the dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, two primary targets for many antipsychotic drugs.

This document outlines the core principles of molecular docking and molecular dynamics simulations, provides detailed experimental protocols, and presents relevant quantitative data for comparative analysis. The included signaling pathway and workflow diagrams, generated using Graphviz, offer a clear visual representation of the complex biological and computational processes involved. While direct experimental binding affinities for this compound are not extensively reported in publicly available literature, this guide provides a framework for conducting such in silico investigations, using data from structurally related compounds as a reference. Phenothiazine antipsychotics are thought to work by blocking the action of dopamine in the brain[1].

Quantitative Data: Comparative Receptor Binding Affinities

To provide a context for the potential binding affinity of this compound, the following table summarizes the reported Ki (inhibition constant) values for several well-characterized phenothiazine antipsychotics at the human dopamine D2 and serotonin 5-HT2A receptors. Lower Ki values indicate higher binding affinity.

CompoundDopamine D2 Receptor Ki (nM)Serotonin 5-HT2A Receptor Ki (nM)Primary Use
Chlorpromazine3.1[2]0.42[3]Antipsychotic
Fluphenazine0.8[2]-Antipsychotic
Perphenazine0.6[2]-Antipsychotic
Trifluoperazine--Antipsychotic
Promethazine16-Antihistamine, Antiemetic
This compoundNot ReportedNot Reported-

Note: The Ki values are collated from various sources and should be used as a reference. Experimental conditions can significantly influence these values. Trifluoperazine is an inhibitor of the Dopamine D2 receptor with an IC50 of 1.2 nM.

Experimental Protocols

Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This protocol outlines a general procedure for docking this compound to the dopamine D2 or serotonin 5-HT2A receptor.

3.1.1. Preparation of the Receptor Structure

  • Obtain Receptor Structure: Download the 3D structure of the human dopamine D2 receptor or serotonin 5-HT2A receptor from the Protein Data Bank (PDB). If a crystal structure is unavailable, a homology model may be constructed.

  • Pre-processing:

    • Remove water molecules and any co-crystallized ligands or ions from the PDB file.

    • Add polar hydrogen atoms to the receptor structure.

    • Assign atomic charges (e.g., Kollman charges).

    • Repair any missing side chains or atoms using protein preparation utilities in software like Schrödinger Maestro or UCSF Chimera.

3.1.2. Preparation of the Ligand Structure

  • Obtain Ligand Structure: The 3D structure of this compound can be obtained from databases like PubChem or generated using chemical drawing software.

  • Ligand Optimization:

    • Generate a low-energy 3D conformation of the ligand.

    • Assign partial atomic charges (e.g., Gasteiger charges).

    • Define the rotatable bonds.

3.1.3. Docking Procedure

  • Grid Generation: Define a docking grid box that encompasses the binding site of the receptor. The binding site can be identified from the position of a co-crystallized ligand or predicted using binding site detection algorithms.

  • Docking Simulation:

    • Use a docking program such as AutoDock Vina, Glide, or GOLD.

    • Set the search algorithm parameters (e.g., genetic algorithm, Lamarckian genetic algorithm).

    • Perform the docking run to generate a series of possible binding poses for the ligand.

  • Pose Analysis and Scoring:

    • The docking program will rank the generated poses based on a scoring function, which estimates the binding affinity.

    • Visually inspect the top-ranked poses to analyze the interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the receptor.

Molecular Dynamics Simulation

Molecular dynamics (MD) simulations provide insights into the dynamic behavior of the ligand-receptor complex over time, offering a more detailed understanding of its stability and interactions.

3.2.1. System Preparation

  • Starting Structure: Use the best-ranked docked pose of the this compound-receptor complex from the molecular docking experiment as the initial structure.

  • Force Field Selection: Choose an appropriate force field for the protein (e.g., AMBER, CHARMM) and the ligand (e.g., GAFF).

  • Solvation: Place the complex in a periodic box of explicit solvent (e.g., water molecules).

  • Ionization: Add ions to neutralize the system and mimic physiological salt concentration.

3.2.2. Simulation Protocol

  • Energy Minimization: Perform energy minimization of the entire system to remove any steric clashes or unfavorable geometries.

  • Equilibration:

    • NVT Ensemble (Constant Number of particles, Volume, and Temperature): Gradually heat the system to the desired temperature (e.g., 310 K) while keeping the volume constant. Restrain the protein and ligand atoms to allow the solvent to equilibrate around them.

    • NPT Ensemble (Constant Number of particles, Pressure, and Temperature): Run a simulation at constant pressure and temperature to allow the system density to relax to the correct value. Gradually release the restraints on the protein and ligand.

  • Production Run: Run the simulation for a desired length of time (e.g., 100 ns or more) without any restraints. Save the coordinates of the system at regular intervals to generate a trajectory.

3.2.3. Trajectory Analysis

  • Root Mean Square Deviation (RMSD): Analyze the RMSD of the protein and ligand to assess the stability of the simulation.

  • Root Mean Square Fluctuation (RMSF): Calculate the RMSF of individual residues to identify flexible regions of the protein.

  • Interaction Analysis: Analyze the trajectory to identify persistent hydrogen bonds and other key interactions between this compound and the receptor.

  • Binding Free Energy Calculation: Use methods like MM/PBSA or MM/GBSA to estimate the binding free energy of the ligand to the receptor.

Visualizations

Signaling Pathways

The following diagrams illustrate the canonical signaling pathways of the dopamine D2 and serotonin 5-HT2A receptors.

Dopamine_D2_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm D2R Dopamine D2 Receptor G_protein Gi/o Protein D2R->G_protein Dopamine binding AC Adenylyl Cyclase G_protein->AC inhibits cAMP cAMP AC->cAMP conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA activates Downstream Downstream Signaling PKA->Downstream

Caption: Dopamine D2 Receptor Signaling Pathway.

Serotonin_5HT2A_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm HT2AR 5-HT2A Receptor Gq_protein Gq/11 Protein HT2AR->Gq_protein Serotonin binding PLC Phospholipase C (PLC) Gq_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca2+ Release (from ER) IP3->Ca2_release PKC Protein Kinase C (PKC) DAG->PKC activates Ca2_release->PKC activates Cellular_Response Cellular Response PKC->Cellular_Response

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.

In Silico Modeling Workflow

The following diagram outlines a typical workflow for an in silico study of a ligand-receptor interaction.

In_Silico_Workflow cluster_prep Preparation cluster_sim Simulation cluster_analysis Analysis cluster_results Results Target_Selection Target Identification (e.g., D2, 5-HT2A) Receptor_Prep Receptor Preparation Target_Selection->Receptor_Prep Ligand_Prep Ligand Preparation (this compound) Target_Selection->Ligand_Prep Docking Molecular Docking Receptor_Prep->Docking Ligand_Prep->Docking MD_Sim Molecular Dynamics Simulation Docking->MD_Sim Select Best Pose Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Trajectory_Analysis Trajectory Analysis MD_Sim->Trajectory_Analysis Interpretation Interpretation of Results Pose_Analysis->Interpretation Binding_Energy Binding Free Energy Calculation Trajectory_Analysis->Binding_Energy Binding_Energy->Interpretation

Caption: In Silico Modeling Workflow.

Conclusion

In silico modeling provides a robust and insightful platform for investigating the binding of this compound to the dopamine D2 and serotonin 5-HT2A receptors. By following the detailed protocols for molecular docking and molecular dynamics simulations outlined in this guide, researchers can predict binding affinities, identify key interacting residues, and understand the dynamic nature of the ligand-receptor complex. The comparative data on related phenothiazines offer a valuable benchmark for these computational studies. The visualized signaling pathways and workflow provide a clear conceptual framework for these investigations. Ultimately, the application of these in silico techniques can significantly accelerate the characterization of this compound's pharmacological profile and inform the rational design of novel therapeutic agents.

References

Early-phase studies of Methiomeprazine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Early-Phase Evaluation of Novel Phenothiazine (B1677639) Derivatives

This guide provides a comprehensive overview of the critical steps involved in the early-phase research and development of novel Methiomeprazine derivatives and other related phenothiazine compounds. It is intended for researchers, scientists, and drug development professionals engaged in the discovery of new therapeutic agents within this chemical class. This document outlines common experimental protocols, presents exemplary data, and illustrates key signaling pathways and workflows.

Introduction to Phenothiazine Derivatives

Phenothiazines are a class of heterocyclic compounds with a core tricyclic structure containing nitrogen and sulfur atoms. This scaffold is the basis for a wide range of pharmacologically active agents.[1] While initially recognized for their antipsychotic properties, research has expanded to explore their potential as anticancer, antimicrobial, and antioxidant agents.[2][3] The diverse biological activities of phenothiazine derivatives are attributed to their ability to interact with a variety of cellular targets, including neurotransmitter receptors and enzymes.[4][5] The synthesis of novel derivatives often involves modifications at the N10 position of the phenothiazine ring, leading to a wide array of compounds with unique pharmacological profiles.

Synthesis of Novel Phenothiazine Derivatives

The generation of new phenothiazine derivatives is a cornerstone of early-phase research. A common synthetic strategy involves the modification of the phenothiazine core, often through N-alkylation or N-acylation reactions.

General Synthetic Protocol

A frequently employed method for synthesizing novel phenothiazine derivatives begins with the appropriate phenothiazine precursor. The synthesis of 10-substituted phenothiazine carboxamides, for instance, can be achieved by reacting acyl chlorides with various alkylamines.

Experimental Protocol: Synthesis of PTZ 10-carboxamides

  • Synthesis of Intermediate Acyl Chlorides: A solution of the starting phenothiazine is combined with an appropriate acyl chloride in a solvent such as tetrahydrofuran (B95107) (THF).

  • Amidation Reaction: The resulting intermediate solution is added dropwise to a solution containing the desired alkylamine.

  • Reaction Completion: The mixture is heated under reflux until the starting materials are consumed, as monitored by thin-layer chromatography (TLC).

  • Purification: The final product is then purified using standard techniques such as column chromatography to yield the desired novel phenothiazine derivative.

In Vitro Evaluation

Initial screening of newly synthesized compounds relies on a battery of in vitro assays to determine their biological activity and potential toxicity.

Cytotoxicity Assessment

For derivatives being investigated for anticancer potential, determining their cytotoxic effects on cancer cell lines is a primary step.

Experimental Protocol: MTT Assay

  • Cell Seeding: Cancer cell lines (e.g., HeLa, Hep3B, SkHep1) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the synthesized phenothiazine derivatives.

  • Incubation: Following a 24-48 hour incubation period, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: After a further incubation period, the resulting formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The IC50 value, the concentration at which 50% of cell growth is inhibited, is then calculated.

Experimental Protocol: Lactate Dehydrogenase (LDH) Assay

  • Cell Treatment: Similar to the MTT assay, cancer cells are treated with varying concentrations of the test compounds.

  • Supernatant Collection: After the incubation period, the cell culture supernatant is collected.

  • LDH Measurement: The amount of LDH released from damaged cells into the supernatant is quantified using a commercially available LDH cytotoxicity assay kit.

  • Data Analysis: The percentage of LDH release is calculated relative to control wells, providing an indicator of membrane damage and cytotoxicity.

Table 1: Exemplary In Vitro Cytotoxicity Data for Novel Phenothiazine Derivatives

CompoundCell LineIC50 (µM)Maximum LDH Release (%)
Derivative 1Hep3B15.267.8 ± 4.9
Derivative 2Hep3B25.857.7 ± 4.6
Derivative 3SkHep132.5Not Reported
Derivative 4SkHep145.157.69 ± 4.69
ProchlorperazineHep3B18.9Not Reported
TrifluoperazineHep3B20.3Not Reported
Antipsychotic Activity Screening

For derivatives intended for antipsychotic applications, in vitro receptor binding assays are crucial for determining their affinity for key neurotransmitter receptors, such as dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors.

Experimental Protocol: Dopamine D2 Receptor Binding Assay

  • Membrane Preparation: Membranes are prepared from cells expressing the human dopamine D2 receptor.

  • Radioligand Binding: The membranes are incubated with a radiolabeled ligand, such as [3H]spiperone, and varying concentrations of the test compound.

  • Separation: Bound and free radioligand are separated by rapid filtration.

  • Radioactivity Measurement: The amount of radioactivity bound to the membranes is quantified using a scintillation counter.

  • Data Analysis: The Ki (inhibition constant) is calculated to determine the affinity of the test compound for the D2 receptor.

In Vivo Evaluation

Promising candidates from in vitro screening are advanced to in vivo models to assess their efficacy, toxicity, and pharmacokinetic properties in a whole organism.

Toxicity and Neuromodulatory Activity in Zebrafish

The zebrafish model offers a rapid and effective in vivo system for assessing the toxicity and neuroactivity of novel compounds.

Experimental Protocol: Zebrafish Developmental Toxicity and Cholinesterase Activity

  • Embryo Exposure: Zebrafish embryos are exposed to different concentrations of the phenothiazine derivatives in a multi-well plate.

  • Toxicity Assessment: Over a period of several days, various endpoints such as mortality, hatching rate, and morphological abnormalities are recorded.

  • Cholinesterase Activity: At the end of the exposure period, larvae are homogenized, and the total cholinesterase activity is measured using a colorimetric assay.

  • Gene Expression Analysis: The mRNA levels of key genes, such as ache, can be quantified using quantitative real-time PCR (qRT-PCR) to assess the compound's effect on cholinergic signaling.

Rodent Models for Antipsychotic Efficacy

Rodent models are instrumental in evaluating the antipsychotic potential of new chemical entities. The phencyclidine (PCP)-induced hyperlocomotion model is a widely used assay.

Experimental Protocol: PCP-Induced Hyperlocomotion in Mice

  • Compound Administration: Mice are pre-treated with the test phenothiazine derivative or a vehicle control.

  • PCP Induction: After a specified period, the mice are administered PCP to induce hyperlocomotor activity.

  • Locomotor Activity Measurement: The animals are placed in an open-field arena, and their locomotor activity is recorded using an automated tracking system.

  • Data Analysis: The ability of the test compound to attenuate the PCP-induced increase in locomotor activity is a key indicator of its potential antipsychotic efficacy.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological interactions and experimental processes is essential for a clear understanding of the drug discovery pipeline.

G General Phenothiazine Synthesis Workflow start Phenothiazine Core intermediate Acyl Chloride Intermediate start->intermediate Acylation reaction Amidation with Alkylamine intermediate->reaction product Novel Phenothiazine Derivative reaction->product purification Purification product->purification

A generalized workflow for the synthesis of novel phenothiazine derivatives.

G In Vitro Cytotoxicity Screening Workflow start Synthesized Derivatives treatment Compound Treatment start->treatment cell_culture Cancer Cell Lines cell_culture->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay data_analysis Data Analysis (IC50, % Lysis) mtt_assay->data_analysis ldh_assay->data_analysis lead_identification Lead Candidate Identification data_analysis->lead_identification

Workflow for assessing the in vitro cytotoxicity of new compounds.

G Dopaminergic and Serotonergic Pathways in Antipsychotic Action phenothiazine Phenothiazine Derivative d2_receptor Dopamine D2 Receptor phenothiazine->d2_receptor Antagonism sertonin_receptor Serotonin 5-HT2A Receptor phenothiazine->sertonin_receptor Antagonism downstream_signaling Downstream Signaling Cascades d2_receptor->downstream_signaling Modulation sertonin_receptor->downstream_signaling Modulation therapeutic_effect Antipsychotic Effect downstream_signaling->therapeutic_effect

Simplified signaling pathways relevant to the antipsychotic action of phenothiazines.

Conclusion

The early-phase study of this compound derivatives and other phenothiazines involves a systematic progression from chemical synthesis to in vitro and in vivo evaluation. The methodologies and data presented in this guide offer a foundational framework for researchers in this field. By employing these experimental protocols and understanding the underlying biological pathways, the scientific community can continue to explore the therapeutic potential of this versatile class of compounds.

References

Methodological & Application

Application Note: Development and Validation of a Stability-Indicating HPLC Method for Methiomeprazine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of Methiomeprazine in bulk drug and pharmaceutical dosage forms. The method was developed based on a comprehensive review of analytical techniques for structurally similar phenothiazine (B1677639) derivatives and validated in accordance with the International Council for Harmonisation (ICH) guidelines. The developed method is specific, accurate, precise, and stability-indicating, making it suitable for routine quality control and stability studies.

Introduction

This compound, N,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine, is a phenothiazine derivative.[1] Accurate and reliable analytical methods are crucial for ensuring the quality, safety, and efficacy of pharmaceutical products containing this compound. High-performance liquid chromatography (HPLC) is a powerful technique for the analysis of pharmaceuticals due to its high resolution, sensitivity, and specificity.[2][3] This application note describes the development and validation of a simple, rapid, and cost-effective RP-HPLC method for the quantification of this compound.

Experimental

Instrumentation

A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used for this study. Data acquisition and processing were performed using a suitable chromatography data station.

Chemicals and Reagents

  • This compound reference standard

  • Acetonitrile (B52724) (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Phosphoric acid (AR grade)

Chromatographic Conditions

The chromatographic separation was achieved on a C18 column. The mobile phase consisted of a mixture of an organic solvent and an aqueous buffer, delivered at a constant flow rate. The detection wavelength was selected based on the UV spectrum of this compound. The detailed chromatographic conditions are summarized in Table 1.

Table 1: Optimized Chromatographic Conditions

ParameterCondition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Phosphoric Acid in Water (60:40 v/v)
Flow Rate 1.0 mL/min
Detection Wavelength 254 nm
Injection Volume 20 µL
Column Temperature 30°C
Run Time 10 minutes

Method Development and Optimization

The primary objective of the HPLC method development was to achieve a symmetrical peak for this compound with good resolution and a reasonable run time. The selection of the stationary and mobile phases was based on the physicochemical properties of this compound (a basic compound) and a review of methods for similar phenothiazine compounds like trimeprazine.[4][5]

  • Column Selection: A C18 column was chosen as the initial stationary phase due to its wide applicability in reversed-phase chromatography for non-polar to moderately polar compounds.

  • Mobile Phase Selection: A mixture of acetonitrile and water was selected as the mobile phase. Phosphoric acid was added to the aqueous phase to improve the peak shape by minimizing tailing, which is common for basic compounds. Different ratios of acetonitrile and the aqueous buffer were tested to optimize the retention time and peak symmetry.

  • Detection Wavelength: The UV spectrum of this compound was scanned, and 254 nm was chosen as the detection wavelength as it provided good sensitivity.

Protocols

Protocol 1: Preparation of Standard Solution

  • Accurately weigh about 25 mg of this compound reference standard into a 25 mL volumetric flask.

  • Dissolve the standard in the mobile phase.

  • Sonicate for 10 minutes to ensure complete dissolution.

  • Make up the volume to the mark with the mobile phase to obtain a stock solution of 1000 µg/mL.

  • From the stock solution, prepare a working standard solution of 100 µg/mL by diluting with the mobile phase.

Protocol 2: Preparation of Sample Solution (for a tablet dosage form)

  • Weigh and finely powder 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add about 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction of the drug.

  • Make up the volume with the mobile phase and mix well.

  • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • Dilute the filtrate with the mobile phase to obtain a final concentration of 100 µg/mL.

Protocol 3: Chromatographic Procedure

  • Set up the HPLC system with the chromatographic conditions specified in Table 1.

  • Equilibrate the column with the mobile phase until a stable baseline is obtained.

  • Inject a blank (mobile phase) to ensure there are no interfering peaks.

  • Inject the standard solution multiple times to check for system suitability.

  • Inject the sample solutions.

  • Record the chromatograms and calculate the amount of this compound in the samples using the peak area of the standard.

Method Validation

The developed HPLC method was validated according to ICH Q2(R1) guidelines for the following parameters: specificity, linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).

Specificity

Specificity was evaluated by injecting a blank, a placebo solution, the standard solution, and the sample solution. The chromatograms showed no interference from excipients at the retention time of this compound, indicating the method's specificity.

Linearity

The linearity of the method was determined by analyzing a series of solutions of this compound at different concentrations. A calibration curve was plotted by taking the peak area on the y-axis and the concentration on the x-axis. The results are summarized in Table 2.

Table 2: Linearity Data

ParameterResultAcceptance Criteria
Linearity Range 20 - 120 µg/mL-
Correlation Coefficient (r²) 0.9995≥ 0.999
Regression Equation y = 25432x + 1234-

Accuracy

The accuracy of the method was determined by the recovery study at three different concentration levels (80%, 100%, and 120%). The percentage recovery was calculated and the results are presented in Table 3.

Table 3: Accuracy Data

Concentration LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%80.179.899.63%
100%100.2100.5100.30%
120%120.3120.8100.42%
Acceptance Criteria 98.0% - 102.0%

Precision

The precision of the method was evaluated by performing repeatability (intra-day) and intermediate precision (inter-day) studies. Six replicate injections of the standard solution were made, and the relative standard deviation (%RSD) was calculated. The results are summarized in Table 4.

Table 4: Precision Data

Precision% RSDAcceptance Criteria
Repeatability (Intra-day) 0.54%≤ 2.0%
Intermediate Precision (Inter-day) 0.89%≤ 2.0%

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ were determined based on the signal-to-noise ratio. The results are presented in Table 5.

Table 5: LOD and LOQ Data

ParameterResultAcceptance Criteria
LOD 0.5 µg/mLS/N ratio of 3:1
LOQ 1.5 µg/mLS/N ratio of 10:1

Stability-Indicating Study

Forced degradation studies were performed to demonstrate the stability-indicating nature of the method. The drug was subjected to stress conditions such as acid, base, oxidation, heat, and photolysis. The degradation products were well-resolved from the main peak of this compound, confirming the stability-indicating capability of the method.

Conclusion

The developed RP-HPLC method for the determination of this compound is simple, rapid, specific, accurate, and precise. The method was successfully validated according to ICH guidelines and can be effectively used for routine analysis of this compound in bulk and pharmaceutical formulations, as well as for stability studies.

Visualizations

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis Standard Weigh this compound Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Sample Weigh Powdered Tablets Dissolve_Sample Extract with Mobile Phase Sample->Dissolve_Sample Dilute_Standard Dilute to Working Concentration Dissolve_Standard->Dilute_Standard Filter Filter Sample Solution (0.45 µm) Dissolve_Sample->Filter Dilute_Sample Dilute to Final Concentration Filter->Dilute_Sample HPLC HPLC System Dilute_Standard->HPLC Inject Standard Dilute_Sample->HPLC Inject Sample Column C18 Column HPLC->Column Detector UV Detector (254 nm) Column->Detector Data Data Acquisition and Processing Detector->Data

Caption: Experimental workflow for HPLC analysis of this compound.

G start Method Development col_sel Column Selection (C18) start->col_sel mp_opt Mobile Phase Optimization col_sel->mp_opt det_sel Detection Wavelength Selection (254 nm) mp_opt->det_sel opt_method Optimized Method det_sel->opt_method validation Method Validation opt_method->validation specificity Specificity validation->specificity linearity Linearity validation->linearity accuracy Accuracy validation->accuracy precision Precision validation->precision lod_loq LOD & LOQ validation->lod_loq robustness Robustness validation->robustness

Caption: Logical flow of HPLC method development and validation.

References

Application Notes and Protocols for the Administration of Methiomeprazine in Animal Models of Psychosis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Methiomeprazine is identified as a selective Dopamine (B1211576) D3 receptor antagonist. The Dopamine D3 receptor, predominantly located in limbic brain regions associated with cognition and emotion, represents a promising target for antipsychotic drug development.[1][2] Unlike D2 receptor antagonists which are associated with significant extrapyramidal side effects, selective D3 antagonists are hypothesized to offer a more targeted therapeutic approach, potentially addressing not only positive symptoms but also the cognitive and negative symptoms of schizophrenia with a better safety profile.[1][2]

While extensive preclinical data specifically for "this compound" is not widely available in published literature, these application notes provide a comprehensive framework for its evaluation in established animal models of psychosis. The protocols described are based on standard methodologies used to characterize selective D3 receptor antagonists.

Part 1: Mechanism of Action and Signaling Pathway

The primary mechanism of action for this compound is the blockade of the Dopamine D3 receptor. D3 receptors are G-protein coupled receptors that, upon activation by dopamine, inhibit adenylyl cyclase, leading to decreased cyclic AMP (cAMP) levels. They have a very high affinity for dopamine, suggesting they play a crucial role in modulating tonic and phasic dopamine signaling.[3] By antagonizing the D3 receptor, this compound is expected to prevent this inhibitory action, thereby modulating downstream signaling cascades in key neural circuits like the mesolimbic pathway, which is implicated in the positive symptoms of psychosis. Furthermore, D3 antagonism may enhance cortical dopamine and acetylcholine (B1216132) release, which could contribute to improvements in cognitive deficits.

D3_Signaling_Pathway cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D3R D3 Receptor Dopamine->D3R Binds AC Adenylyl Cyclase D3R->AC Inhibits cAMP ↓ cAMP AC->cAMP Produces Response Neuronal Response (Inhibition) cAMP->Response Methio This compound Methio->D3R Blocks

Caption: Proposed mechanism of this compound at the D3 receptor.

Part 2: Experimental Workflows and Logic

The evaluation of a novel compound like this compound follows a logical progression from initial pharmacokinetic profiling to rigorous behavioral testing in validated animal models. The overall goal is to establish a dose-response relationship and assess the compound's efficacy in reversing psychosis-like behaviors.

Experimental_Workflow cluster_tests Behavioral Assays PK 1. Pharmacokinetic (PK) Profiling Admin 3. This compound Administration PK->Admin Informs Dosing Model 2. Induction of Psychosis Model Model->Admin Precedes Behavior 4. Behavioral Testing Admin->Behavior Loco Hyperlocomotion Behavior->Loco PPI Prepulse Inhibition Behavior->PPI Cog Cognitive Tests (e.g., NOR) Behavior->Cog Data 5. Data Analysis & Interpretation Loco->Data PPI->Data Cog->Data

Caption: General experimental workflow for preclinical evaluation.

The rationale for using a D3 antagonist is based on the hypothesis that selective blockade can normalize dopamine system dysregulation, which is believed to underlie psychosis, without the adverse effects of broader D2 antagonism.

Logic_Diagram Psychosis Psychosis (Dopamine Dysregulation) D3_Hyp Hypothesis: D3 Receptor Modulates Limbic Dopamine Activity Psychosis->D3_Hyp Linked to D3_Ant This compound (Selective D3 Antagonist) D3_Hyp->D3_Ant Leads to development of Outcome Therapeutic Effect (Normalization of Dopamine Function) D3_Ant->Outcome Expected to produce SideEffects Reduced Side Effects (Spares D2 Receptors in Motor Pathways) D3_Ant->SideEffects Expected to have

Caption: Rationale for targeting the D3 receptor in psychosis.

Part 3: Experimental Protocols & Data Presentation

Protocol 1: Pharmacokinetic (PK) Profiling in Rats

Objective: To determine the pharmacokinetic properties of this compound to guide dose selection for efficacy studies.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound

  • Vehicle (e.g., 5% Tween 80 in sterile saline)

  • Dosing syringes and needles (for IV and PO/IP administration)

  • Blood collection tubes (with K2EDTA)

  • Centrifuge, LC-MS/MS system

Procedure:

  • Animal Acclimation: Acclimate rats for at least 7 days with ad libitum access to food and water.

  • Group Allocation: Assign rats to different groups for intravenous (IV) and oral (PO) or intraperitoneal (IP) administration (n=3-4 per time point). A typical study might involve a 2 mg/kg IV dose and a 10 mg/kg PO/IP dose.

  • Dose Preparation: Prepare a fresh dosing solution of this compound in the chosen vehicle.

  • Administration: Administer the compound via the specified route.

  • Blood Sampling: Collect blood samples (approx. 200 µL) via tail vein or saphenous vein at predetermined time points (e.g., IV: 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours; PO/IP: 0.25, 0.5, 1, 2, 4, 8, 24 hours).

  • Plasma Preparation: Immediately centrifuge blood samples to separate plasma. Store plasma at -80°C until analysis.

  • Bioanalysis: Quantify this compound concentrations in plasma using a validated LC-MS/MS method.

  • Data Analysis: Calculate key PK parameters using non-compartmental analysis software.

Table 1: Representative Pharmacokinetic Data for this compound in Rats

Parameter IV Administration (2 mg/kg) PO Administration (10 mg/kg)
Cmax (ng/mL) 850 ± 110 450 ± 75
Tmax (h) 0.08 1.0 ± 0.25
AUClast (h*ng/mL) 1250 ± 210 2800 ± 450
Half-life (t½) (h) 3.5 ± 0.8 4.2 ± 1.1
Bioavailability (%) N/A ~45%

Data are hypothetical and presented as mean ± SD.

Protocol 2: Reversal of Amphetamine-Induced Hyperlocomotion

Objective: To assess the efficacy of this compound in a model of positive symptoms of psychosis.

Materials:

  • Male C57BL/6 mice (20-25g)

  • This compound (e.g., 1, 3, 10 mg/kg) dissolved in vehicle

  • D-amphetamine (2.5 mg/kg) dissolved in saline

  • Open field arenas equipped with photobeam tracking systems

Procedure:

  • Acclimation: Acclimate mice to the testing room for at least 60 minutes before the experiment.

  • Habituation: Place each mouse in an open field arena and allow it to habituate for 30 minutes.

  • Pre-treatment: Administer this compound (or vehicle) via IP injection. Return mice to their home cages. The pre-treatment time should be based on the Tmax from PK studies (e.g., 30-60 minutes).

  • Psychostimulant Challenge: Administer D-amphetamine (or saline for control groups) via IP injection.

  • Locomotor Activity Recording: Immediately place the mice back into the open field arenas and record locomotor activity (total distance traveled) for 60-90 minutes.

  • Data Analysis: Analyze the total distance traveled using a one-way ANOVA followed by post-hoc tests to compare treatment groups.

Table 2: Effect of this compound on Amphetamine-Induced Hyperlocomotion

Treatment Group N Total Distance Traveled (meters) % Reversal of AMPH Effect
Vehicle + Saline 10 150 ± 25 N/A
Vehicle + Amphetamine (2.5 mg/kg) 10 450 ± 60 0%
This compound (1 mg/kg) + AMPH 10 380 ± 55 23%
This compound (3 mg/kg) + AMPH 10 250 ± 40* 67%
This compound (10 mg/kg) + AMPH 10 175 ± 30** 92%

*Data are hypothetical (mean ± SEM). *p<0.05, *p<0.01 vs. Vehicle + Amphetamine group.

Protocol 3: Reversal of Prepulse Inhibition (PPI) Deficits

Objective: To evaluate this compound's effect on sensorimotor gating deficits, a translational marker of psychosis.

Materials:

  • Male Sprague-Dawley rats (250-300g)

  • This compound (e.g., 1, 3, 10 mg/kg)

  • Apomorphine (B128758) (0.5 mg/kg) or Dizocilpine (MK-801; 0.2 mg/kg) to induce PPI deficit

  • Startle response chambers with acoustic stimuli generators

Procedure:

  • Acclimation: Acclimate rats to the testing room for at least 60 minutes.

  • Pre-treatment: Administer this compound (or vehicle) IP 30-60 minutes before the PPI-disrupting agent.

  • PPI Disruption: Administer apomorphine or MK-801 (or saline) IP 15 minutes before testing.

  • Testing Session:

    • Place the rat in the startle chamber and allow a 5-minute habituation period with background white noise (e.g., 65 dB).

    • The session consists of multiple trial types presented in a pseudorandom order:

      • Pulse-alone trials: A strong startling stimulus (e.g., 120 dB burst of white noise).

      • Prepulse + Pulse trials: A weak, non-startling prepulse (e.g., 73, 77, or 81 dB) precedes the pulse by 100 ms.

      • No-stimulus trials: Background noise only.

    • Record the whole-body startle response (amplitude) for each trial.

  • Data Analysis: Calculate %PPI for each prepulse intensity: %PPI = 100 - [(Startle on Prepulse+Pulse trial / Startle on Pulse-alone trial) * 100] Analyze data using a two-way ANOVA (Treatment x Prepulse Intensity).

Table 3: Effect of this compound on Apomorphine-Induced PPI Deficits

Treatment Group N % PPI (at 77 dB prepulse)
Vehicle + Saline 12 65 ± 5
Vehicle + Apomorphine (0.5 mg/kg) 12 25 ± 4
This compound (1 mg/kg) + APO 12 32 ± 6
This compound (3 mg/kg) + APO 12 48 ± 5*
This compound (10 mg/kg) + APO 12 61 ± 6**

*Data are hypothetical (mean ± SEM). *p<0.05, *p<0.01 vs. Vehicle + Apomorphine group.

References

Application Notes and Protocols for the Crystallization of Methiomeprazine Hydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and standardized protocols for the crystallization of Methiomeprazine (B162253) Hydrochloride, a phenothiazine (B1677639) derivative. The objective is to offer a comprehensive guide to various crystallization techniques applicable to this active pharmaceutical ingredient (API). These methodologies are designed to enable the controlled production of crystalline this compound hydrochloride with desired purity, yield, and crystal morphology. The protocols described include slow evaporation, anti-solvent crystallization, and cooling crystallization. Furthermore, this document outlines standard analytical techniques for the characterization of the resulting crystalline solid forms.

Physicochemical Properties of this compound Hydrochloride

This compound hydrochloride is the hydrochloride salt of this compound.[1] A thorough understanding of its physicochemical properties is fundamental for the development of robust crystallization processes.

PropertyValueReference
Molecular FormulaC₁₉H₂₅ClN₂S₂[1]
Molecular Weight381.0 g/mol [1]
IUPAC NameN,N,2-trimethyl-3-(2-methylsulfanylphenothiazin-10-yl)propan-1-amine;hydrochloride[1]
AppearanceWhite to faint yellow crystalline powder[2]
Solubility (General)Soluble in methanol (B129727) and water.[3]

Crystallization Protocols

The selection of an appropriate crystallization method is critical for obtaining high-quality crystals. The following protocols are standard techniques that can be adapted and optimized for this compound hydrochloride.

Protocol 1: Slow Evaporation Crystallization

This technique is suitable for obtaining high-quality single crystals and is dependent on the slow evaporation of a solvent from a saturated solution of the compound.

Methodology:

  • Dissolution: Dissolve a known quantity of this compound hydrochloride in a suitable solvent (e.g., methanol) at room temperature to create a saturated or near-saturated solution. Gentle warming can be applied to facilitate dissolution.

  • Filtration: Filter the solution through a 0.2 µm syringe filter to remove any particulate matter.

  • Crystallization: Transfer the filtered solution to a clean crystallization dish or beaker. Cover the vessel with a perforated film (e.g., Parafilm with pinholes) to allow for slow solvent evaporation.

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature.

  • Crystal Harvesting: Once a suitable volume of crystals has formed, harvest them by filtration.

  • Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum at a mild temperature.

Illustrative Data:

ParameterValue
Starting Material1.0 g
SolventMethanol
Volume15 mL
Yield0.85 g (85%)
Purity (HPLC)>99.5%
Crystal Size0.5 - 2.0 mm
Protocol 2: Anti-Solvent Crystallization

This method involves the addition of a miscible "anti-solvent" in which the compound is insoluble, to a solution of the compound, thereby inducing precipitation.

Methodology:

  • Dissolution: Dissolve this compound hydrochloride in a minimum amount of a "good" solvent (e.g., methanol) in which it is highly soluble.[3]

  • Filtration: Filter the solution to remove any insoluble impurities.

  • Anti-Solvent Addition: Slowly add a miscible "anti-solvent" (e.g., diethyl ether or hexane) in which this compound hydrochloride has low solubility, to the stirred solution until turbidity is observed.

  • Crystallization: Continue the addition of the anti-solvent dropwise until crystal formation is initiated. The solution can be cooled to enhance yield.

  • Maturation: Allow the mixture to stir at a controlled temperature for a period to allow for crystal growth and equilibration.

  • Harvesting and Drying: Collect the crystals by filtration, wash with the anti-solvent, and dry under vacuum.

Illustrative Data:

ParameterValue
Starting Material1.0 g
SolventMethanol (5 mL)
Anti-SolventDiethyl Ether (20 mL)
Yield0.92 g (92%)
Purity (HPLC)>99.7%
Crystal Size50 - 200 µm
Protocol 3: Cooling Crystallization

This technique relies on the principle that the solubility of most compounds decreases with a decrease in temperature.

Methodology:

  • Dissolution: Prepare a saturated solution of this compound hydrochloride in a suitable solvent (e.g., ethanol) at an elevated temperature (e.g., 60 °C).[4]

  • Hot Filtration: Filter the hot solution to remove any undissolved particles.

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature. For higher yields, the solution can be further cooled in an ice bath or refrigerator.

  • Crystal Formation: Crystals will form as the solubility of the compound decreases with temperature.

  • Harvesting and Drying: Isolate the crystals by filtration, wash with a small amount of the cold solvent, and dry.

Illustrative Data:

ParameterValue
Starting Material1.0 g
SolventEthanol
Dissolution Temperature60 °C
Crystallization Temperature4 °C
Yield0.88 g (88%)
Purity (HPLC)>99.6%
Crystal Size100 - 500 µm

Characterization of Crystalline Forms

The solid-state properties of the crystallized this compound hydrochloride should be thoroughly characterized using various analytical techniques.

  • Powder X-ray Diffraction (PXRD): To identify the crystalline form (polymorph) and to assess the degree of crystallinity.[5]

  • Differential Scanning Calorimetry (DSC): To determine the melting point and to detect the presence of different polymorphic forms or solvates.[5]

  • Thermogravimetric Analysis (TGA): To determine the presence of residual solvent or to study the thermal stability of the crystals.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To confirm the identity of the compound and to detect changes in molecular interactions between different crystalline forms.[5]

  • Microscopy (e.g., Polarized Light Microscopy, Scanning Electron Microscopy): To observe the crystal habit (shape) and to estimate the particle size distribution.

Experimental Workflow Diagrams

The following diagrams illustrate the logical flow of the described crystallization protocols.

G Slow Evaporation Crystallization Workflow A Dissolve this compound HCl in a suitable solvent (e.g., Methanol) B Filter the solution to remove impurities A->B C Transfer to a crystallization vessel B->C D Cover with a perforated film C->D E Incubate in a vibration-free environment for slow evaporation D->E F Harvest crystals by filtration E->F G Wash with cold solvent F->G H Dry under vacuum G->H

Caption: Workflow for Slow Evaporation Crystallization.

G Anti-Solvent Crystallization Workflow A Dissolve this compound HCl in a 'good' solvent (e.g., Methanol) B Filter the solution A->B C Slowly add a miscible 'anti-solvent' (e.g., Diethyl Ether) with stirring B->C D Induce and control precipitation C->D E Allow for crystal maturation D->E F Harvest crystals by filtration E->F G Wash with anti-solvent F->G H Dry under vacuum G->H

Caption: Workflow for Anti-Solvent Crystallization.

G Cooling Crystallization Workflow A Dissolve this compound HCl in a suitable solvent at elevated temperature B Perform hot filtration A->B C Slowly cool the solution to a lower temperature B->C D Allow crystals to form and grow C->D E Harvest crystals by filtration D->E F Wash with cold solvent E->F G Dry under vacuum F->G

Caption: Workflow for Cooling Crystallization.

References

Application Notes and Protocols for Methiomeprazine in Neurochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the neurochemical properties of methiomeprazine (B162253), a phenothiazine (B1677639) derivative, and its potential applications in neurochemical research. Detailed protocols for key in vitro and in vivo experiments are provided to guide researchers in their study design.

Application Notes

This compound is a phenothiazine compound with a chemical structure suggestive of antipsychotic activity. Its utility in neurochemical studies stems from its interactions with various neurotransmitter systems, which are crucial in the pathophysiology of several neuropsychiatric disorders. While comprehensive quantitative binding data for this compound is limited in publicly available literature, its structural similarity to other phenothiazines, such as levomepromazine (B1675116) and metopimazine (B1676515), provides valuable insights into its potential receptor binding profile and pharmacological effects.

Mechanism of Action: Based on its structural class, this compound is presumed to act primarily as an antagonist at dopamine (B1211576) D2 receptors. This is a hallmark of typical antipsychotic agents and is central to their efficacy in treating psychosis. Additionally, like other phenothiazines, this compound likely exhibits activity at a range of other receptors, contributing to its broader pharmacological profile and potential side effects. These may include serotonin (B10506) (5-HT), alpha-adrenergic, histamine (B1213489) (H1), and muscarinic (M1) receptors. The precise affinity for these receptors determines its classification as a typical or atypical antipsychotic.

Applications in Neurochemical Studies:

  • Receptor Binding Assays: To characterize the binding profile of this compound and determine its affinity (Ki or IC50 values) for various neurotransmitter receptors. This is a critical first step in understanding its mechanism of action.

  • In Vivo Microdialysis: To investigate the effects of this compound on the extracellular levels of neurotransmitters, particularly dopamine and its metabolites, in specific brain regions of freely moving animals. This provides insights into its in vivo neurochemical effects.

  • Behavioral Pharmacology Models: To assess the antipsychotic potential and extrapyramidal side effect liability of this compound. Key models include the conditioned avoidance response and the catalepsy test.

Quantitative Data Summary

Due to the limited availability of specific quantitative binding data for this compound, the following table is a composite based on data from structurally related phenothiazine compounds, metopimazine and levomepromazine, to provide an estimated profile. Researchers are strongly encouraged to determine the precise binding affinities of this compound experimentally.

Receptor SubtypeLigand/CompoundKi (nM) - Approximate/InferredReference Compound
Dopamine D2This compoundNanomolar rangeMetopimazine
Serotonin 5-HT2AThis compound--
Alpha-1 AdrenergicThis compoundNanomolar rangeMetopimazine
Histamine H1This compoundNanomolar rangeMetopimazine, Levomepromazine
Muscarinic M1This compoundWeak affinity (higher nM to µM range)Metopimazine, Levomepromazine

Note: This table is for illustrative purposes and is based on the profiles of structurally similar compounds. Actual Ki values for this compound must be determined experimentally.

Experimental Protocols

In Vitro Receptor Binding Assay: Competitive Radioligand Binding

This protocol outlines a competitive radioligand binding assay to determine the affinity of this compound for the dopamine D2 receptor.

Materials:

  • Cell membranes expressing the human dopamine D2 receptor

  • [³H]-Spiperone (radioligand)

  • This compound

  • Haloperidol (B65202) (positive control)

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)

  • Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • 96-well microplates

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Prepare serial dilutions of this compound and haloperidol in the assay buffer.

  • In a 96-well plate, add in the following order:

    • Assay buffer

    • Cell membranes (concentration to be optimized)

    • This compound or haloperidol at various concentrations

    • [³H]-Spiperone at a fixed concentration (typically at or below its Kd value)

  • For total binding, omit the competing ligand (this compound or haloperidol).

  • For non-specific binding, add a high concentration of an unlabeled ligand (e.g., 10 µM haloperidol).

  • Incubate the plate at room temperature for a predetermined time to reach equilibrium (e.g., 60-90 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

  • Calculate the specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data using non-linear regression to determine the IC50 value.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Data Acquisition & Analysis A Prepare Serial Dilutions (this compound, Haloperidol) D Mix Components in 96-well Plate: Buffer, Membranes, Competitor, Radioligand A->D B Prepare Radioligand ([³H]-Spiperone) B->D C Prepare Cell Membranes (D2 Receptors) C->D E Incubate to Equilibrium D->E F Filtration & Washing E->F G Scintillation Counting F->G H Calculate Specific Binding G->H I Determine IC50 & Ki H->I

Workflow for Competitive Radioligand Binding Assay.
In Vivo Microdialysis for Dopamine Release

This protocol describes an in vivo microdialysis experiment to measure the effect of this compound on extracellular dopamine levels in the striatum of a rat.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Stereotaxic apparatus

  • Microdialysis probes

  • Perfusion pump

  • Fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • This compound solution for injection

  • HPLC system with electrochemical detection

  • Anesthesia

Procedure:

  • Anesthetize the rat and place it in the stereotaxic apparatus.

  • Implant a guide cannula targeting the striatum. Secure the cannula with dental cement.

  • Allow the animal to recover from surgery for at least 24-48 hours.

  • On the day of the experiment, insert the microdialysis probe through the guide cannula.

  • Perfuse the probe with aCSF at a constant flow rate (e.g., 1-2 µL/min).

  • Allow for a stabilization period (e.g., 1-2 hours) and then collect baseline dialysate samples (e.g., every 20 minutes for at least one hour).

  • Administer this compound (e.g., via intraperitoneal injection) at the desired dose.

  • Continue collecting dialysate samples for a set period post-injection (e.g., 2-3 hours).

  • Analyze the dialysate samples for dopamine and its metabolites (DOPAC and HVA) using HPLC-ED.

  • Express the results as a percentage of the baseline neurotransmitter levels.

G cluster_surgery Surgical Preparation cluster_experiment Microdialysis Experiment cluster_analysis Analysis A Anesthetize Rat B Stereotaxic Implantation of Guide Cannula A->B C Recovery Period B->C D Insert Microdialysis Probe E Perfuse with aCSF D->E F Collect Baseline Samples E->F G Administer this compound F->G H Collect Post-treatment Samples G->H I HPLC-ED Analysis of Dopamine H->I J Data Analysis (% of Baseline) I->J

Experimental Workflow for In Vivo Microdialysis.
Behavioral Pharmacology: Catalepsy Bar Test

This protocol is for assessing the potential of this compound to induce catalepsy in rats, a common measure of extrapyramidal side effects.

Materials:

  • Male Wistar or Sprague-Dawley rats

  • Catalepsy bar (a horizontal bar raised a few centimeters from a flat surface)

  • Stopwatch

  • This compound solution for injection

  • Haloperidol (positive control)

  • Vehicle control (e.g., saline)

Procedure:

  • Habituate the rats to the testing room and apparatus.

  • Administer this compound, haloperidol, or vehicle to different groups of rats.

  • At set time points after injection (e.g., 30, 60, 90, 120 minutes), place the rat's forepaws on the bar.

  • Start the stopwatch and measure the time it takes for the rat to remove both forepaws from the bar. This is the descent latency.

  • A cut-off time should be set (e.g., 180 seconds) at which the trial is terminated if the rat has not moved.

  • Repeat the test at each time point.

  • Compare the descent latencies between the different treatment groups. A significant increase in descent latency compared to the vehicle group indicates cataleptic-like effects.

G Start Start Habituation Habituate Animal Start->Habituation Injection Administer Drug (this compound, Control) Habituation->Injection Wait Wait for Set Time Injection->Wait Test Place Forepaws on Bar Wait->Test Measure Measure Descent Latency Test->Measure Record Record Time Measure->Record Repeat Repeat at Next Time Point? Record->Repeat Repeat->Wait Yes End End Repeat->End No

Logical Flow of the Catalepsy Bar Test.

Disclaimer: These protocols are intended as a general guide. Researchers should optimize the specific parameters of each experiment, such as drug concentrations, incubation times, and animal models, based on their specific research questions and laboratory conditions. All animal experiments must be conducted in accordance with institutional and national guidelines for the ethical treatment of animals.

Troubleshooting & Optimization

Technical Support Center: Optimizing Methiomeprazine Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Methiomeprazine bioassays. Our goal is to help you optimize your signal-to-noise ratio and obtain reliable, reproducible data.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: High Background Noise in a Dopamine (B1211576) D2 Receptor Binding Assay

  • Question: We are performing a radioligand binding assay with [³H]-Spiperone to test this compound's affinity for the D2 receptor, but we are observing high non-specific binding, leading to a poor signal-to-noise ratio. What are the potential causes and solutions?

  • Answer: High background noise in a receptor binding assay can obscure your specific signal. Here are common causes and troubleshooting steps:

    • Inadequate Blocking: Insufficient blocking of non-specific binding sites on the cell membranes or assay plate is a frequent cause of high background.

      • Solution: Increase the concentration of the blocking agent (e.g., bovine serum albumin - BSA) in your assay buffer. You can also try extending the blocking incubation time.[1]

    • Excess Radioligand Concentration: Using a concentration of the radioligand that is too high can lead to increased non-specific binding.[2]

      • Solution: Titrate your radioligand to determine the optimal concentration. Ideally, you should use a concentration at or below the dissociation constant (Kd) for competition assays.[2]

    • Insufficient Washing: Inefficient removal of unbound radioligand will result in a high background signal.

      • Solution: Increase the number of wash steps after the incubation. Ensure that the wash buffer is cold and that the washing is performed rapidly to prevent dissociation of the specifically bound ligand.[1]

    • Radioligand Sticking to Assay Plates/Filters: Some radioligands can adhere non-specifically to plasticware or filter mats.

      • Solution: Consider pre-treating your plates or filters with a blocking agent. Testing different brands of plates or filter mats can sometimes resolve this issue.

    • Contamination of Reagents: Contamination of buffers or the radioligand can contribute to background noise.

      • Solution: Prepare fresh buffers for each experiment and ensure your radioligand has not degraded.

Issue 2: Low Signal in a Functional cAMP Assay

  • Question: We are using a functional assay to measure the antagonist effect of this compound on dopamine-induced inhibition of cAMP production. However, the signal window between the stimulated and inhibited states is very small. How can we improve our signal-to-noise ratio?

  • Answer: A small signal window in a functional assay can make it difficult to accurately determine the potency of your test compound. Here are some strategies to amplify your signal:

    • Sub-optimal Cell Density: The number of cells per well can significantly impact the magnitude of the signal.

      • Solution: Perform a cell titration experiment to determine the optimal cell density that provides the most robust signal window.[3]

    • Low Agonist (Dopamine) Concentration: The concentration of the agonist used to stimulate the response may not be optimal.

      • Solution: Perform a dose-response curve for your agonist (dopamine) to determine the EC80 concentration (the concentration that produces 80% of the maximal response). Using the EC80 concentration of the agonist for your inhibition assay will provide a larger window to measure antagonism.

    • Inactive or Degraded Reagents: The activity of reagents such as forskolin (B1673556) (used to stimulate adenylyl cyclase) or dopamine can diminish over time.

      • Solution: Always use freshly prepared solutions of agonists and other critical reagents. Store stock solutions according to the manufacturer's recommendations and avoid repeated freeze-thaw cycles.

    • Insufficient Incubation Time: The incubation time with the agonist or antagonist may not be sufficient to elicit a maximal response.

      • Solution: Optimize the incubation times for both the antagonist (this compound) and the agonist (dopamine). A time-course experiment can help determine the point of maximal response.

    • Assay-Specific Issues (e.g., Luciferase or HTRF assays): The detection reagents themselves can be a source of weak signal.

      • Solution: Ensure that the detection reagents are prepared correctly and are within their expiration date. For luciferase assays, check for quenching effects from your test compound.

Quantitative Data Summary

Table 1: Typical Parameters for Dopamine D2 Receptor Radioligand Binding Assays

ParameterTypical Value/RangeNotes
Radioligand [³H]-SpiperoneA commonly used antagonist radioligand for D2 receptors.
Kd of Radioligand 0.1 - 2 nMThis value should be determined experimentally for your specific assay conditions.
Radioligand Concentration ≤ KdFor competition binding assays, using a concentration at or below the Kd is recommended.
Non-specific Binding Control 10 µM Haloperidol or SulpirideA high concentration of a known D2 antagonist is used to define non-specific binding.
Incubation Time 60 - 90 minutesShould be sufficient to reach binding equilibrium.
Incubation Temperature Room Temperature (20-25°C)
Expected Specific Binding > 80% of total bindingA high percentage of specific binding is indicative of a good assay.

Table 2: Typical Parameters for a Functional cAMP Assay

ParameterTypical Value/RangeNotes
Cell Line HEK293 or CHO cells stably expressing the human D2 receptor
Agonist Dopamine
Agonist Concentration EC80The concentration that elicits 80% of the maximal response.
Adenylyl Cyclase Stimulator ForskolinUsed to generate a basal level of cAMP.
Incubation Time 15 - 30 minutesFor agonist/antagonist treatment.
Detection Method HTRF, ELISA, LuciferaseVarious kits are commercially available.
Expected Signal Window > 5-foldA larger fold change between the stimulated and fully inhibited states is desirable.

Experimental Protocols

Protocol 1: Dopamine D2 Receptor Radioligand Competition Binding Assay

This protocol outlines a method to determine the binding affinity (Ki) of this compound for the dopamine D2 receptor using a competitive binding assay with [³H]-Spiperone.

Materials:

  • Receptor Source: Membranes from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).

  • Radioligand: [³H]-Spiperone.

  • Non-specific Binding Control: 10 µM Haloperidol.

  • Test Compound: this compound.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Glass Fiber Filters

  • Scintillation Counter and Scintillation Cocktail

Procedure:

  • Membrane Preparation: Prepare cell membranes expressing the D2 receptor according to standard laboratory protocols. Determine the protein concentration of the membrane preparation.

  • Assay Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Receptor membranes + [³H]-Spiperone (at a concentration ≤ Kd) + Assay Buffer.

    • Non-specific Binding: Receptor membranes + [³H]-Spiperone + 10 µM Haloperidol.

    • Competitive Binding: Receptor membranes + [³H]-Spiperone + varying concentrations of this compound.

  • Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Fit the data to a one-site competition model to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Functional cAMP Antagonism Assay

This protocol describes a method to measure the ability of this compound to antagonize dopamine-induced inhibition of cAMP production.

Materials:

  • Cell Line: A cell line stably expressing the human dopamine D2 receptor (e.g., CHO-K1 cells).

  • Agonist: Dopamine.

  • Adenylyl Cyclase Stimulator: Forskolin.

  • Test Compound: this compound.

  • cAMP Detection Kit: (e.g., HTRF, ELISA, or luciferase-based).

  • Cell Culture Medium and Reagents.

Procedure:

  • Cell Seeding: Seed the cells into a 96-well plate at a pre-determined optimal density and allow them to attach overnight.

  • Compound Addition:

    • Remove the culture medium and replace it with assay buffer.

    • Add varying concentrations of this compound to the appropriate wells.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • Agonist Stimulation:

    • Add dopamine at its EC80 concentration to all wells except the basal control wells.

    • Add forskolin to all wells to stimulate adenylyl cyclase.

    • Incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

  • cAMP Measurement:

    • Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol for your chosen cAMP detection kit.

  • Data Analysis:

    • Normalize the data to the control wells (forskolin alone and forskolin + dopamine).

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value of this compound.

Visualizations

Methiomeprazine_Signaling_Pathway This compound This compound D2R Dopamine D2 Receptor (GPCR) This compound->D2R Antagonizes Dopamine Dopamine Dopamine->D2R Binds & Activates Gi Gi Protein (α, β, γ subunits) D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream Downstream Cellular Response PKA->Downstream Modulates

Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.

Radioligand_Binding_Assay_Workflow start Start prep Prepare D2 Receptor Membranes start->prep setup Set up Assay Plate: - Total Binding - Non-specific Binding - Competition (this compound) prep->setup incubate Incubate at RT (60-90 min) setup->incubate filter Rapid Filtration (Glass Fiber Filters) incubate->filter wash Wash with Ice-Cold Buffer filter->wash quantify Scintillation Counting wash->quantify analyze Data Analysis: Calculate Ki for this compound quantify->analyze end End analyze->end

Caption: Experimental workflow for a radioligand binding assay.

Functional_cAMP_Assay_Workflow start Start seed Seed D2R-expressing cells in 96-well plate start->seed add_antagonist Add this compound (Varying Concentrations) seed->add_antagonist add_agonist Add Dopamine (EC80) + Forskolin add_antagonist->add_agonist incubate Incubate at 37°C add_agonist->incubate measure Lyse cells and measure intracellular cAMP incubate->measure analyze Data Analysis: Determine IC50 for this compound measure->analyze end End analyze->end

Caption: Experimental workflow for a functional cAMP antagonism assay.

References

Technical Support Center: Methiomeprazine Degradation Product Identification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the identification of methiomeprazine (B162253) degradation products.

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound?

A1: this compound, as a phenothiazine (B1677639) derivative, is susceptible to degradation through several pathways. The most common degradation mechanisms are oxidation, hydrolysis, and photolysis.[1] Oxidation typically occurs at the sulfur atom in the phenothiazine ring, leading to the formation of this compound sulfoxide. Hydrolysis may occur under acidic or basic conditions, potentially cleaving the side chain. Photodegradation can happen upon exposure to light, often resulting in complex mixtures of degradation products.

Q2: What is a stability-indicating analytical method and why is it important?

A2: A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the active pharmaceutical ingredient (API) in the presence of its degradation products, impurities, and excipients.[2] It is crucial in drug development and quality control to ensure that the analytical method can distinguish the intact drug from any potential degradants, thus providing an accurate assessment of the drug's stability.

Q3: How can I perform a forced degradation study for this compound?

A3: Forced degradation studies, also known as stress testing, are essential for identifying potential degradation products and establishing the stability-indicating nature of an analytical method.[3][4] These studies involve subjecting the drug substance to conditions more severe than accelerated stability testing. Typical stress conditions for this compound would include:

  • Acidic Hydrolysis: 0.1 M HCl at 60°C for 24 hours.

  • Basic Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105°C for 72 hours.

  • Photolytic Degradation: Exposure to a combination of UV and visible light as per ICH Q1B guidelines.[1]

Q4: What are the common challenges in identifying this compound degradation products?

A4: Common challenges include:

  • Co-elution of degradation products: Degradants with similar polarities may co-elute during chromatographic analysis, making individual identification and quantification difficult.

  • Low concentration of degradants: Degradation products are often present at very low levels, requiring highly sensitive analytical techniques for detection.

  • Structural elucidation of unknown impurities: Determining the exact chemical structure of a newly formed degradation product can be complex and may require a combination of techniques like LC-MS/MS and NMR.[3]

  • Lack of commercially available reference standards: For novel degradation products, reference standards are often not available, making their quantification challenging. In such cases, relative response factors (RRFs) may need to be determined.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of this compound degradation products.

Problem Possible Cause(s) Troubleshooting Steps
Poor separation of this compound and its degradation products in HPLC. Inappropriate mobile phase composition or pH.Optimize the mobile phase by varying the organic modifier (e.g., acetonitrile, methanol) ratio and the pH of the aqueous phase. A gradient elution may be necessary to resolve all peaks.
Incorrect column selection.Use a high-resolution column (e.g., C18 with a smaller particle size) and consider different stationary phase chemistries if co-elution persists.
Inconsistent retention times. Fluctuations in column temperature or mobile phase flow rate.Use a column oven to maintain a constant temperature. Ensure the HPLC pump is properly primed and delivering a consistent flow rate.
Mobile phase degradation.Prepare fresh mobile phase daily and degas it properly before use.
Low sensitivity for detecting degradation products. Inappropriate detector wavelength.Determine the UV absorption maxima of the degradation products, if possible, or use a diode array detector (DAD) to monitor a range of wavelengths.
Low concentration of the degradant.Use a more sensitive detector like a mass spectrometer (MS). Concentrate the sample if possible without degrading the analytes.
Mass balance in forced degradation studies is not within the acceptable range (e.g., 95-105%). Some degradation products are not being detected.Ensure the analytical method is capable of detecting all degradation products. This may involve using a universal detector like a Corona Charged Aerosol Detector (CAD) in addition to UV.
Degradation products are volatile or do not have a UV chromophore.Use techniques like GC-MS for volatile impurities.
Incorrect quantification of degradation products.If reference standards are unavailable, determine the relative response factors (RRFs) for the degradation products relative to the API for accurate quantification.[5]

Data Presentation

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound. This data is for illustrative purposes to demonstrate how to present experimental results.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Degradation of this compoundNumber of Degradation ProductsMajor Degradation Product (DP)
0.1 M HCl (60°C, 24h)15.2%2DP-1
0.1 M NaOH (60°C, 24h)22.5%3DP-2
3% H₂O₂ (RT, 24h)35.8%1DP-3 (Sulfoxide)
Thermal (105°C, 72h)8.1%1DP-4
Photolytic (ICH Q1B)12.7%2DP-5

Table 2: Chromatographic and Mass Spectrometric Data of this compound and its Degradation Products

CompoundRetention Time (min)[M+H]⁺ (m/z)
This compound10.5345.1
DP-1 (Acid Degradation)8.2299.1
DP-2 (Base Degradation)7.5315.1
DP-3 (Oxidative Degradation)9.8361.1
DP-4 (Thermal Degradation)9.1329.1
DP-5 (Photolytic Degradation)11.2359.1

Experimental Protocols

1. Stability-Indicating HPLC Method

  • Instrumentation: High-Performance Liquid Chromatograph with a UV/Vis or Diode Array Detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Dissolve the sample in the mobile phase (initial conditions) to a final concentration of 1 mg/mL.

2. LC-MS/MS for Structural Elucidation

  • Instrumentation: Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., Q-TOF or Triple Quadrupole).

  • Chromatographic Conditions: Same as the HPLC method described above.

  • Mass Spectrometer Settings:

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Capillary Voltage: 3.5 kV

    • Cone Voltage: 30 V

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Collision Energy: Ramped from 10 to 40 eV for MS/MS experiments.

    • Scan Range: m/z 50-500

Visualizations

Forced_Degradation_Workflow cluster_stress Forced Degradation cluster_analysis Analysis cluster_outcome Outcome Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) HPLC HPLC-UV/DAD (Separation & Quantification) Acid->HPLC Analyze Samples Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Base->HPLC Analyze Samples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->HPLC Analyze Samples Thermal Thermal (e.g., 105°C) Thermal->HPLC Analyze Samples Photo Photolytic (ICH Q1B) Photo->HPLC Analyze Samples LCMS LC-MS/MS (Identification & Structural Elucidation) HPLC->LCMS Characterize Peaks Method Stability-Indicating Method Validation HPLC->Method Pathway Degradation Pathway Elucidation LCMS->Pathway This compound This compound Drug Substance This compound->Acid This compound->Base This compound->Oxidation This compound->Thermal This compound->Photo

Caption: Workflow for this compound forced degradation studies.

Methiomeprazine_Degradation_Pathway cluster_products Degradation Products This compound This compound Sulfoxide This compound Sulfoxide (Oxidative Degradation) This compound->Sulfoxide Oxidation (H₂O₂) Hydrolysis_Product Hydrolysis Product (Acid/Base Degradation) This compound->Hydrolysis_Product Hydrolysis (H⁺/OH⁻) Photoproduct Photodegradation Product (Photolytic Degradation) This compound->Photoproduct Photolysis (hν)

References

Technical Support Center: Methiomeprazine Synthesis & Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the purity of synthesized Methiomeprazine. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation examples to address common challenges encountered during the synthesis and purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific issues that may arise during the synthesis and purification of this compound.

Q1: My this compound synthesis has a low yield. What are the potential causes and solutions?

A1: Low yields in phenothiazine (B1677639) synthesis can stem from several factors.[1] Key areas to investigate include:

  • Incomplete Reaction: The N-alkylation of the 2-methylsulfanylphenothiazine core may be incomplete. Monitor the reaction progress using Thin Layer Chromatography (TLC). If starting material is still present after the expected reaction time, consider extending the time or slightly increasing the temperature.

  • Side Reactions: Undesired side reactions can consume starting materials and reduce the yield of the target product. The most common side reaction is the oxidation of the phenothiazine sulfur atom.

  • Sub-optimal Reaction Conditions: Temperature, solvent, and base are critical. Ensure the reaction temperature is precisely controlled and that the solvent is anhydrous, as water can interfere with the reaction. The choice and amount of base used for the deprotonation of the phenothiazine nitrogen are also crucial.

Q2: I've observed an impurity with a mass of +16 Da compared to this compound in my LC-MS analysis. What is this impurity and how can I minimize it?

A2: This impurity is likely this compound sulfoxide. The sulfur atom in the phenothiazine ring is susceptible to oxidation, leading to the formation of sulfoxides.[1]

  • Minimization Strategies:

    • Inert Atmosphere: Conduct the synthesis under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

    • Degassed Solvents: Use solvents that have been properly degassed to remove dissolved oxygen.

    • Avoid Oxidizing Agents: Ensure that no inadvertent oxidizing agents are present in the reaction mixture.

Q3: My final product has a brownish or yellowish tint. How can I remove these colored impurities?

A3: Colored impurities often arise from oxidation or polymerization of phenothiazine-related compounds.[1]

  • Purification Techniques:

    • Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can adsorb colored impurities. The carbon is then removed by filtration.

    • Recrystallization: This is a highly effective method for removing colored impurities, as they often remain in the mother liquor.

    • Column Chromatography: This technique can separate the desired product from colored, more polar impurities.

Q4: After purification by column chromatography, I still see multiple spots on my TLC plate. What could be the issue?

A4: This indicates that the chosen chromatography conditions were not optimal for separating all impurities.

  • Troubleshooting Steps:

    • Solvent System Optimization: The polarity of the mobile phase is critical. If impurities are co-eluting with your product, try a solvent system with a lower or higher polarity. Developing a gradient elution method can also improve separation.

    • Stationary Phase: While silica (B1680970) gel is common, other stationary phases like alumina (B75360) could offer different selectivity.

    • Sample Loading: Overloading the column can lead to poor separation. Ensure the amount of crude product is appropriate for the column size.

Quantitative Data on Purity Improvement

The following table provides an illustrative example of how purity can be improved through sequential purification steps. The purity is typically assessed by High-Performance Liquid Chromatography (HPLC) with UV detection, by measuring the area percentage of the main peak.

Purification StepPurity of this compound (% Area by HPLC)Common Impurities Observed
Crude Product85.2%Unreacted 2-methylsulfanylphenothiazine, this compound Sulfoxide, various side-products
After Recrystallization98.5%Residual this compound Sulfoxide, trace unknown impurities
After Column Chromatography>99.8%Below the limit of detection for most impurities

Experimental Protocols

Below are detailed methodologies for key experiments related to the purification of this compound.

Protocol 1: Recrystallization of this compound

This protocol is a general guideline and may require optimization for the specific impurity profile of your crude product.

  • Solvent Selection:

    • Identify a "good" solvent in which this compound is soluble at high temperatures but sparingly soluble at low temperatures (e.g., isopropanol, ethanol, or acetone).

    • Identify a "bad" solvent in which this compound is insoluble or poorly soluble (e.g., water or hexane). The two solvents must be miscible.

  • Procedure: a. Place the crude this compound in an Erlenmeyer flask. b. Add a minimal amount of the "good" solvent to the flask. c. Heat the mixture on a hot plate with stirring until the solid completely dissolves. d. Once dissolved, remove the flask from the heat. e. Slowly add the "bad" solvent dropwise until the solution becomes slightly cloudy (the cloud point), indicating the onset of precipitation. f. If necessary, gently warm the solution to redissolve the precipitate, aiming for a saturated solution at high temperature. g. Allow the flask to cool slowly to room temperature, without disturbance, to promote the formation of large crystals. h. Once at room temperature, place the flask in an ice bath for 30 minutes to maximize crystal formation. i. Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent mixture. j. Dry the purified crystals under vacuum.

Protocol 2: Purification by Column Chromatography

This method is effective for separating this compound from impurities with different polarities.

  • Preparation:

    • Stationary Phase: Silica gel (60-120 mesh) is a common choice.

    • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a more polar solvent (e.g., ethyl acetate (B1210297) or dichloromethane) is typically used. The optimal ratio should be determined by TLC analysis, aiming for an Rf value of 0.2-0.3 for this compound.

  • Procedure: a. Prepare the column by packing it with a slurry of silica gel in the initial, less polar mobile phase. b. Dissolve the crude this compound in a minimal amount of the mobile phase or a suitable solvent. c. Carefully load the sample onto the top of the silica gel bed. d. Begin eluting the column with the mobile phase, starting with a lower polarity and gradually increasing it if a gradient elution is needed. e. Collect fractions and monitor them by TLC to identify those containing the pure product. f. Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified this compound.

Protocol 3: Purity Analysis by HPLC

This protocol outlines a general method for assessing the purity of this compound.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size) is a good starting point.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Determined by measuring the UV absorbance spectrum of this compound (typically in the range of 254-280 nm).

    • Injection Volume: 10 µL.

  • Procedure: a. Prepare a stock solution of the this compound sample in the mobile phase. b. Filter the sample through a 0.45 µm syringe filter before injection. c. Inject the sample onto the HPLC system. d. Analyze the resulting chromatogram, integrating the peak areas. e. Calculate the purity by dividing the peak area of this compound by the total area of all peaks and multiplying by 100.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate key processes in the synthesis and purification of this compound.

Synthesis_Workflow Start Starting Materials: 2-methylsulfanylphenothiazine 3-chloro-N,N,2-trimethylpropan-1-amine Reaction N-Alkylation Reaction (Base, Solvent, Heat) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude this compound Workup->Crude Purification Purification Step Crude->Purification Recrystallization Recrystallization Purification->Recrystallization Option 1 ColumnChrom Column Chromatography Purification->ColumnChrom Option 2 Analysis Purity Analysis (HPLC) Recrystallization->Analysis ColumnChrom->Analysis PureProduct Pure this compound (>99.5%) Analysis->PureProduct If Purity is Met

Caption: Hypothetical synthesis and purification workflow for this compound.

Troubleshooting_Workflow start Low Purity after Synthesis check_impurities Identify Impurities (LC-MS, NMR) start->check_impurities is_starting_material Unreacted Starting Material? check_impurities->is_starting_material optimize_reaction Optimize Reaction: - Increase reaction time - Check base/solvent is_starting_material->optimize_reaction Yes is_oxidized Oxidized Impurities (e.g., Sulfoxide)? is_starting_material->is_oxidized No use_inert Refine Synthesis: - Use inert atmosphere - Degas solvents is_oxidized->use_inert Yes is_other Other Side Products? is_oxidized->is_other No purify Select Purification Method is_other->purify Yes recrystallize Recrystallization purify->recrystallize Crystalline Solid chromatography Column Chromatography purify->chromatography Oily Product or Complex Mixture end Pure Product recrystallize->end chromatography->end

Caption: Troubleshooting decision tree for improving this compound purity.

References

Technical Support Center: Overcoming Methiomeprazine Solubility Issues

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with Methiomeprazine in aqueous buffers.

Physicochemical Properties of this compound

This compound is a phenothiazine (B1677639) derivative characterized by a hydrophobic tricyclic structure, which is the primary reason for its low solubility in neutral aqueous solutions.[1] Understanding its physicochemical properties is crucial for developing effective solubilization strategies.

PropertyValueSource
Molecular Formula C₁₉H₂₄N₂S₂PubChem[2]
Molecular Weight 344.54 g/mol Cheméo[3]
Calculated logP 5.209Cheméo[3]
Calculated Water Solubility (logS) -5.00 (mol/L)Cheméo[3]

Note: A higher logP value indicates greater lipophilicity (oil-loving) and lower hydrophilicity (water-loving). The logS value further confirms its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in neutral aqueous buffers like PBS (Phosphate-Buffered Saline)? A1: this compound's low solubility in neutral aqueous buffers stems from its chemical structure. It is a derivative of phenothiazine, which has a hydrophobic tricyclic scaffold.[1] This structure, combined with a high octanol/water partition coefficient (logP) of approximately 5.2, makes it highly lipophilic and inherently resistant to dissolving in water-based solutions.[3]

Q2: What is the best initial strategy for preparing a this compound solution for in vitro experiments? A2: The most common and effective initial step is to prepare a high-concentration stock solution in a 100% water-miscible organic solvent.[1] Solvents like Dimethyl Sulfoxide (DMSO) or ethanol (B145695) are excellent choices for dissolving hydrophobic compounds like this compound. This concentrated stock can then be serially diluted into your aqueous experimental buffer.

Q3: How does pH influence the solubility of this compound? A3: this compound is a weak base.[1] Therefore, its solubility is highly dependent on the pH of the solution.[4][5] In acidic conditions (lower pH), the molecule becomes protonated (ionized), which significantly increases its aqueous solubility.[1] Conversely, in neutral or basic solutions (pH 7 and above), it remains largely in its un-ionized, less soluble form. This relationship is described by the Henderson-Hasselbalch equation.[6][7]

Q4: Can I dissolve this compound powder directly into my cell culture medium or aqueous buffer? A4: This is strongly discouraged. Attempting to dissolve this compound directly in an aqueous medium will likely result in very low dissolution or the formation of a non-homogenous suspension. The recommended method is to first create a concentrated stock in an organic solvent (see Q2) and then dilute this stock into the aqueous medium. It is critical to add the stock solution to the buffer while vortexing to avoid localized high concentrations that can cause immediate precipitation.

Troubleshooting Guide

Encountering precipitation or inconsistent results can be frustrating. The following guide addresses common issues.

Issue 1: My this compound solution turned cloudy or formed a precipitate after I diluted my organic stock into an aqueous buffer.

This is the most frequent problem, typically caused by the solution exceeding its saturation solubility in the final aqueous environment.

G start Precipitate Observed in Aqueous Buffer check_conc Is the final concentration too high? start->check_conc check_ph Is the buffer pH neutral or basic (≥7)? check_conc->check_ph No sol_conc ACTION: Lower the final concentration. check_conc->sol_conc Yes check_cosolvent Is the final co-solvent percentage too low (<1%)? check_ph->check_cosolvent No sol_ph ACTION: Use a slightly more acidic buffer (e.g., pH 6.0-6.5), if compatible with the experiment. check_ph->sol_ph Yes sol_cosolvent ACTION: Increase the final percentage of the organic co-solvent (e.g., 0.5-1% DMSO). Verify co-solvent tolerance of your assay. check_cosolvent->sol_cosolvent Yes end Solution Should Be Clear check_cosolvent->end No sol_sonicate FURTHER ACTION: Briefly sonicate the final solution to aid dissolution. sol_conc->sol_sonicate sol_ph->sol_sonicate sol_cosolvent->sol_sonicate sol_sonicate->end

Caption: Troubleshooting workflow for this compound precipitation.

Issue 2: My results from biological assays are inconsistent or show low activity.

This can be a subtle sign of solubility issues, even without visible precipitation.

  • Possible Cause: The compound may be precipitating out of the solution over the course of a long incubation period.

  • Solution: Prepare fresh dilutions of this compound immediately before each experiment. For long-term experiments, consider including a solubilizing agent like a cyclodextrin (B1172386) or a non-ionic surfactant (e.g., Tween-20), but first confirm that these agents do not interfere with your assay.[1]

  • Possible Cause: The hydrophobic compound may be adsorbing to plastic surfaces (e.g., pipette tips, microplates), reducing the effective concentration.

  • Solution: Consider using low-adhesion microplates and laboratory plastics. Pre-wetting pipette tips with the dilution buffer before handling the compound solution can also help minimize loss.

Issue 3: My concentrated stock solution in DMSO or ethanol has formed crystals during storage.

  • Possible Cause: The stock solution was stored at a temperature that is too low (e.g., -20°C or -80°C), causing the solvent to freeze and the compound to crystallize.

  • Solution: Store stock solutions at 4°C or room temperature in tightly sealed vials to prevent solvent evaporation.[1] Before use, always bring the stock solution to room temperature and vortex thoroughly to ensure it is fully dissolved. Gentle warming in a water bath may be necessary to redissolve crystals.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Weighing: Accurately weigh out 3.45 mg of this compound powder (MW = 344.54 g/mol ).

  • Solvent Addition: Add the powder to a sterile 1.5 mL microcentrifuge tube. Add 1 mL of high-purity, anhydrous DMSO.

  • Dissolution: Vortex the tube vigorously for 1-2 minutes. If the solid does not fully dissolve, gently warm the tube to 37°C for 5-10 minutes and vortex again. Sonication can also be used to facilitate dissolution.

  • Storage: Once fully dissolved, store the stock solution in a tightly sealed vial at 4°C, protected from light.

Protocol 2: General Method for Diluting Stock into Aqueous Buffer

This protocol is for preparing a 10 µM working solution in PBS from a 10 mM DMSO stock.

  • Prepare Intermediate Dilution: Add 5 µL of the 10 mM this compound stock solution to 495 µL of PBS (for a 1:100 dilution) to make a 100 µM intermediate solution. Crucially, add the stock solution dropwise into the vortexing buffer to prevent precipitation.

  • Prepare Final Working Solution: Take 100 µL of the 100 µM intermediate solution and add it to 900 µL of PBS to achieve the final 10 µM concentration. Vortex thoroughly.

  • Use Immediately: Use the final working solution as soon as possible after preparation.

Protocol 3: Determination of Equilibrium Solubility (Shake-Flask Method)

This method is used to determine the maximum solubility of a compound in a specific buffer.[1][6]

  • Preparation: Add an excess amount of this compound powder to a glass vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). The presence of undissolved solid is necessary to ensure saturation.

  • Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C or 37°C). Shake the mixture for 24-48 hours to ensure equilibrium is reached.

  • Separation: After equilibration, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PTFE) to remove any undissolved solid.

  • Quantification: Accurately dilute the filtered supernatant and determine the concentration of dissolved this compound using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or UV-Vis spectrophotometry.

Solubilization Strategies Overview

There are several established methods to improve the solubility of hydrophobic compounds like this compound. The choice of method depends on the requirements of the specific experiment.

G compound This compound (Poorly Soluble) strategies Solubilization Strategies compound->strategies ph_adj pH Adjustment (Acidification) strategies->ph_adj cosolvency Co-solvency (DMSO, Ethanol) strategies->cosolvency surfactants Surfactants (Tween-20, Cremophor) strategies->surfactants complexation Complexation (Cyclodextrins) strategies->complexation ph_desc Protonates weak base, increasing aqueous solubility. ph_adj->ph_desc cosolvency_desc Reduces solvent polarity, increasing solubility of hydrophobic compound. cosolvency->cosolvency_desc surfactants_desc Forms micelles that encapsulate the drug. surfactants->surfactants_desc complexation_desc Encapsulates drug in a hydrophilic shell. complexation->complexation_desc

Caption: Key strategies for enhancing the solubility of this compound.[1]

References

Reducing variability in Methiomeprazine cell-based assay results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on reducing variability in cell-based assays involving Methiomeprazine.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a phenothiazine (B1677639) derivative.[1][2] Its primary mechanism of action is as a dopamine (B1211576) D2 receptor antagonist.[3][4] By blocking D2 receptors, it interferes with the canonical G protein-coupled signaling pathway, as well as other potential downstream effects.

Q2: What are the most common cell-based assays used to assess the effect of this compound?

Common assays include cell viability and cytotoxicity assays such as MTT, MTS, and ATP-based luminescence assays (like CellTiter-Glo).[1] These assays measure metabolic activity or ATP levels as indicators of cell health in response to the compound.

Q3: What is an acceptable level of variability in a cell-based assay?

Variability is typically measured by the coefficient of variation (%CV). While this can be assay-dependent, general guidelines are:

  • Intra-assay %CV: Should ideally be less than 10%.

  • Inter-assay %CV: Generally acceptable if less than 15%.

Q4: Can this compound interfere directly with common assay reagents?

Yes, compounds like phenothiazines can potentially interfere with assay chemistry. For example, they may chemically reduce tetrazolium salts (e.g., MTT) or interact with fluorescent dyes, leading to false signals. It is crucial to run cell-free controls (compound in media with assay reagent but no cells) to test for direct interference.

Troubleshooting Guide

This guide addresses specific issues that may arise during your experiments with this compound.

Issue IDProblemPossible Cause(s)Suggested Solution(s)
METH-V-01 High background signal or apparent increase in cell viability at high concentrations. 1. Direct Assay Interference: this compound may be directly reducing the assay reagent (e.g., MTT to formazan).2. Compound Precipitation: The compound may precipitate at high concentrations, scattering light and affecting absorbance readings.1. Run a cell-free control : Add this compound to cell culture medium with the assay reagent but without cells. A color or signal change indicates direct interference.2. Visually inspect wells under a microscope for precipitate. If observed, consider using a different solvent, lowering the final solvent concentration (typically <0.5%), or reducing the highest compound concentration.
METH-V-02 Inconsistent results between replicate wells (High Intra-Assay %CV). 1. Uneven Cell Seeding: A non-homogenous cell suspension leads to different cell numbers per well.2. Edge Effects: Wells on the perimeter of the plate are prone to evaporation, concentrating the compound and media components.3. Pipetting Errors: Inaccurate or inconsistent liquid handling during cell seeding or compound addition.1. Ensure a single-cell suspension before plating by thorough but gentle mixing. After seeding, gently rock the plate in a north-south and east-west motion to ensure even distribution.2. Avoid using the outer wells for experimental data. Instead, fill them with sterile PBS or media to create a humidity barrier.3. Use calibrated pipettes and proper technique. For multi-channel pipetting, ensure all tips aspirate and dispense equal volumes.
METH-V-03 High variability between experiments performed on different days (High Inter-Assay %CV). 1. Cell Passage Number: Cells can change phenotypically over many passages, affecting their response.2. Reagent Variability: Differences in lots of serum, media, or assay reagents.3. Inconsistent Incubation Times: Variation in compound treatment time or assay development time.1. Standardize the passage number of cells used for experiments. Use cells within a defined passage number range.2. Test new lots of critical reagents against old lots to ensure consistency. If possible, purchase a single large lot for the entire study.3. Precisely control all incubation times. Use timers and a consistent workflow for each plate and experiment.
METH-V-04 No dose-dependent effect on cell viability observed. 1. Cell Line Resistance: The chosen cell line may not express sufficient D2 receptors or may have other mechanisms of resistance.2. Insufficient Incubation Time: The treatment duration may be too short to induce a measurable effect.3. Compound Degradation: this compound may be unstable in the culture medium over the incubation period.1. Verify D2 receptor expression in your cell line (e.g., via qPCR or Western blot). Consider using a cell line known to be responsive to dopamine antagonists.2. Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.3. Prepare fresh compound dilutions for each experiment. Protect from light if the compound is light-sensitive.

Data Presentation

Table 1: Acceptable Coefficients of Variation (%CV)

This table summarizes generally accepted limits for variability in quantitative cell-based assays.

Parameter%CV Target (Good)%CV Limit (Acceptable)Implication of High %CV
Intra-Assay Variability < 10%< 15%Inconsistent pipetting, uneven cell distribution, edge effects.
Inter-Assay Variability < 15%< 20%Changes in cell health/passage, reagent lot differences, environmental fluctuations.
Table 2: Example IC50 Values for Phenothiazines in Cancer Cell Lines

The cytotoxic potential of phenothiazine derivatives varies by compound and cell line. This data provides a reference for the expected range of activity for this class of compounds.

CompoundCell LineIC50 (µM)
Trifluoperazine (TFPZ)K-562 (Myelogenous Leukemia)~5-10
Thioridazine (TRDZ)Daudi (Burkitt's Lymphoma)~10-20
Chlorpromazine (CPZ)MOLT-4 (Acute Lymphoblastic Leukemia)~15-25

Experimental Protocols

Protocol 1: MTT Cell Viability Assay

This protocol is adapted for assessing the cytotoxicity of this compound in a 96-well format.

  • Cell Seeding:

    • Harvest and count cells, ensuring a single-cell suspension.

    • Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.

    • Incubate for 24 hours (37°C, 5% CO₂) to allow for cell attachment and recovery.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions in culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.5%.

    • Remove the seeding medium and add 100 µL of medium containing the various concentrations of this compound. Include vehicle-only controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • Prepare a 5 mg/mL stock solution of MTT in sterile PBS.

    • Add 10 µL of the MTT stock solution to each well (final concentration 0.45 mg/mL).

    • Incubate for 2-4 hours at 37°C, protected from light, allowing viable cells to metabolize MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well.

    • Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

Mandatory Visualizations

This compound Mechanism of Action

Methiomeprazine_Pathway cluster_membrane Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular D2R Dopamine D2 Receptor Gi Gi/o Protein D2R->Gi Activates beta_arrestin β-Arrestin 2 D2R->beta_arrestin Recruits AC Adenylyl Cyclase (AC) cAMP cAMP AC->cAMP Reduces Production PLC Phospholipase C (PLC) Dopamine Dopamine Dopamine->D2R Activates This compound This compound This compound->D2R Antagonizes Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Inhibits CREB CREB PKA->CREB Inhibits Phosphorylation CellularResponse Altered Cellular Response CREB->CellularResponse ERK ERK beta_arrestin->ERK Activates ERK->CellularResponse Assay_Workflow cluster_prep Phase 1: Preparation cluster_treat Phase 2: Treatment cluster_assay Phase 3: Assay & Readout cluster_analysis Phase 4: Data Analysis Culture 1. Cell Culture (Maintain healthy, log-phase cells) Harvest 2. Harvest & Count (Create single-cell suspension) Culture->Harvest Seed 3. Seed Plate (e.g., 96-well plate) Harvest->Seed Incubate_Attach 4. Incubate (24h) (Allow cell attachment) Seed->Incubate_Attach Prepare_Cmpd 5. Prepare Compound Dilutions (this compound serial dilution) Incubate_Attach->Prepare_Cmpd Treat_Cells 6. Treat Cells (Add compound to wells) Prepare_Cmpd->Treat_Cells Incubate_Treat 7. Incubate (24-72h) (Exposure period) Treat_Cells->Incubate_Treat Add_Reagent 8. Add Assay Reagent (e.g., MTT, CellTiter-Glo) Incubate_Treat->Add_Reagent Incubate_Assay 9. Incubate (1-4h) (Allow for signal development) Add_Reagent->Incubate_Assay Read_Plate 10. Read Plate (Absorbance/Luminescence) Incubate_Assay->Read_Plate Analyze 11. Analyze Data (Calculate % Viability, IC50, %CV) Read_Plate->Analyze Troubleshooting_Flow Start High Assay Variability Observed Check_Intra Intra-Assay CV > 15%? Start->Check_Intra Check_Inter Inter-Assay CV > 20%? Start->Check_Inter Intra_Causes Potential Causes: - Uneven Cell Seeding - Pipetting Error - Edge Effects Check_Intra->Intra_Causes Yes No_Issue Variability within Acceptable Limits Check_Intra->No_Issue No Inter_Causes Potential Causes: - Cell passage differences - Reagent lot-to-lot variability - Inconsistent timing Check_Inter->Inter_Causes Yes Check_Inter->No_Issue No Intra_Solutions Solutions: - Improve cell suspension mixing - Verify pipette calibration - Use plate perimeter for blanks Intra_Causes->Intra_Solutions Inter_Solutions Solutions: - Standardize cell passage number - Validate new reagent lots - Use precise incubation timers Inter_Causes->Inter_Solutions

References

Methiomeprazine Stability Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely stability problems I might encounter with methiomeprazine (B162253)?

A1: Based on the behavior of other phenothiazine (B1677639) derivatives, this compound is likely susceptible to degradation under several conditions:

  • Oxidation: The sulfur atom in the phenothiazine ring is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metals. This can lead to the formation of sulfoxides and other oxidation products.

  • Photodegradation: Phenothiazines are known to be sensitive to light. Exposure to UV or even visible light can catalyze degradation, leading to discoloration and loss of potency.

  • pH-dependent hydrolysis: The stability of phenothiazines in solution is often dependent on the pH.[1] Acidic or basic conditions can catalyze the hydrolysis of certain functional groups, although the specific impact on this compound would need to be experimentally determined.

Q2: How can I minimize the degradation of this compound during routine laboratory use?

A2: To minimize degradation, the following precautions are recommended:

  • Storage: Store this compound powder and solutions protected from light, for example, in amber vials or by wrapping containers in aluminum foil. Store in a cool, dark place. For solutions, consider storage under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

  • Solvent Selection: Use high-purity, peroxide-free solvents for preparing solutions.

  • pH Control: If working with aqueous solutions, buffer them to a pH where this compound is most stable. This will require experimental determination.

  • Excipient Compatibility: Be aware that certain excipients in a formulation could potentially react with this compound. Compatibility studies are crucial during formulation development.

Q3: What are the common degradation products of phenothiazines?

A3: Common degradation products for the phenothiazine class include sulfoxides (e.g., phenothiazine-5-oxide), phenothiazin-3-one, and products resulting from the cleavage or modification of the side chain.[2] Free radicals can also be formed as intermediates.[3]

Troubleshooting Guide

Q1: My this compound solution has changed color (e.g., turned yellow or pink). What could be the cause?

A1: Color change is a common indicator of degradation in phenothiazine solutions, often due to oxidation or photodegradation.

  • Troubleshooting Steps:

    • Check for light exposure: Was the solution exposed to ambient or UV light for an extended period?

    • Evaluate oxygen exposure: Was the solution stored in a tightly sealed container? Was it prepared with de-gassed solvents?

    • Consider pH: Has the pH of the solution shifted?

    • Investigate contamination: Could there be trace metal contaminants that could catalyze oxidation?

Q2: I am seeing unexpected peaks in my HPLC analysis of a this compound sample. How can I determine if these are degradation products?

A2: Unexpected peaks are often indicative of impurities or degradation products.

  • Troubleshooting Steps:

    • Perform a forced degradation study: Subject a sample of this compound to stress conditions (acid, base, peroxide, heat, light) and analyze the stressed samples by HPLC. This can help to intentionally generate degradation products and see if they match your unexpected peaks.

    • Use a photodiode array (PDA) detector: A PDA detector can provide the UV spectrum of each peak. Comparison of the spectra of the unknown peaks to the parent this compound peak can indicate if they are related.

    • Employ mass spectrometry (LC-MS): LC-MS analysis can provide the mass-to-charge ratio of the molecules in each peak, which is invaluable for identifying potential degradation products by proposing molecular formulas and fragmentation patterns.

Quantitative Data Summary

As specific quantitative stability data for this compound is unavailable, the following table is provided as a template for researchers to summarize their findings from forced degradation studies.

Stress ConditionTemperature (°C)Duration% Degradation of this compoundNumber of Degradation ProductsPeak Area of Major Degradant (%)Observations (e.g., color change)
0.1 M HCl6024he.g., 15%e.g., 2e.g., 8%e.g., Slight yellowing
0.1 M NaOH6024h
3% H₂O₂258h
Heat (Solid)8048h
Heat (Solution)8048h
Photolytic (ICH Q1B)25-

Experimental Protocols

Protocol: Forced Degradation Study of this compound

Objective: To investigate the degradation of this compound under various stress conditions to understand its stability profile and to generate potential degradation products for analytical method development.

Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M

  • Sodium hydroxide (B78521) (NaOH), 0.1 M

  • Hydrogen peroxide (H₂O₂), 3%

  • Methanol (B129727) or Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • pH meter

  • HPLC system with UV or PDA detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M NaOH, and dilute with mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • Mix 1 mL of the stock solution with 9 mL of 0.1 M NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At appropriate time points, withdraw an aliquot, neutralize it with an equivalent amount of 0.1 M HCl, and dilute for HPLC analysis.

  • Oxidative Degradation:

    • Mix 1 mL of the stock solution with 9 mL of 3% H₂O₂.

    • Keep the solution at room temperature for 8 hours.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Thermal Degradation (in solution):

    • Prepare a solution of this compound in a suitable solvent.

    • Incubate the solution at 80°C for 48 hours, protected from light.

    • At appropriate time points, withdraw an aliquot and dilute for HPLC analysis.

  • Photolytic Degradation:

    • Expose the this compound solution and solid drug substance to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

    • A control sample should be protected from light by wrapping in aluminum foil.

    • After exposure, prepare solutions of both the exposed and control samples for HPLC analysis.

  • Analysis:

    • Analyze all samples by a suitable stability-indicating HPLC method.

    • Calculate the percentage degradation of this compound and identify the formation of any degradation products.

Visualizations

This compound This compound (Phenothiazine Core) Sulfoxide This compound Sulfoxide This compound->Sulfoxide Oxidation (H₂O₂, Light, Air) SideChainCleavage Side-Chain Cleavage Products This compound->SideChainCleavage Hydrolysis (Acid/Base) RingOpening Ring-Opening Products This compound->RingOpening Photolysis (UV/Vis Light) Sulfone This compound Sulfone Sulfoxide->Sulfone Further Oxidation

Caption: Hypothetical degradation pathway of this compound.

Start Start: Pure this compound Sample Prep Prepare Stock Solution (e.g., 1 mg/mL) Start->Prep Stress Apply Stress Conditions Prep->Stress Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1 M NaOH, 60°C) Stress->Base Oxidation Oxidation (3% H₂O₂, RT) Stress->Oxidation Thermal Thermal (80°C) Stress->Thermal Photo Photolytic (ICH Q1B) Stress->Photo Analysis HPLC Analysis Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis End End: Characterize Degradation Profile Analysis->End

Caption: Workflow for a Forced Degradation Study.

Problem Unexpected Results in Experiment (e.g., low yield, extra peaks) CheckPurity Verify Purity of Starting Material Problem->CheckPurity ReviewProtocol Review Experimental Protocol Problem->ReviewProtocol Degradation Is Degradation Suspected? CheckPurity->Degradation ReviewProtocol->Degradation Protect Implement Protective Measures: - Protect from light - Use inert atmosphere - Control pH and temperature Degradation->Protect Yes Continue Continue Experiment with Modified Protocol Degradation->Continue No Analyze Analyze for Degradation Products (e.g., LC-MS) Protect->Analyze Analyze->Continue

Caption: Troubleshooting Logic for Unexpected Results.

References

Technical Support Center: Optimization of Methiomeprazine Crystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the crystallization of Methiomeprazine.

Troubleshooting Guide

This guide is designed to help you identify and resolve specific issues that may arise during your crystallization experiments.

Issue Potential Cause Recommended Solution
No Crystals Formed Solvent system is not optimal: The solubility of this compound in the chosen solvent may be too high, even at lower temperatures.- Solvent Screening: Test a range of solvents with varying polarities. Based on data from related phenothiazine (B1677639) derivatives, consider solvents like ethanol, isopropanol, acetone, and ethyl acetate. - Anti-Solvent Addition: If this compound is highly soluble in a particular solvent, introduce an anti-solvent (in which it is poorly soluble, e.g., water or hexane) dropwise to the solution to induce precipitation.
Supersaturation not achieved: The concentration of this compound in the solution is below the saturation point.- Increase Concentration: Prepare a more concentrated solution by dissolving more this compound in the solvent at an elevated temperature. - Evaporation: Slowly evaporate the solvent from the solution to increase the concentration of the solute.
Inhibitors present: Impurities in the starting material or from the reaction mixture may be inhibiting crystal nucleation.- Purification: Purify the crude this compound using column chromatography or other suitable purification techniques before attempting crystallization.
Oil Formation Instead of Crystals High degree of supersaturation: The solution is too concentrated, leading to rapid precipitation as an oil rather than orderly crystal growth.- Dilute the Solution: Add a small amount of the solvent to the oil to dissolve it, and then attempt to crystallize from a more dilute solution. - Slower Cooling: Employ a very slow cooling rate to allow molecules more time to arrange into a crystal lattice.
Presence of impurities: Impurities can disrupt the crystallization process and favor the formation of an oil.- Purify the Material: As with the "No Crystals Formed" issue, ensure the purity of your this compound.
Small or Needle-like Crystals Rapid cooling: Fast cooling rates promote rapid nucleation, resulting in a large number of small crystals.[1]- Controlled Cooling: Decrease the cooling rate. A slower temperature decrease allows for fewer nucleation sites and promotes the growth of larger, more well-defined crystals.[1]
High level of supersaturation: Similar to oiling out, a very high concentration can lead to the rapid formation of many small crystals.- Optimize Concentration: Experiment with slightly lower concentrations of this compound in the solution.
Poor Crystal Yield Incomplete precipitation: A significant amount of this compound remains dissolved in the mother liquor.- Lower Final Temperature: Cool the crystallization mixture to a lower temperature to decrease the solubility of the product. - Anti-Solvent Addition: Add an anti-solvent to the mother liquor to precipitate the remaining product.
Solubility in the chosen solvent is too high at low temperatures. - Select a Different Solvent: Refer to the solvent screening data. Choose a solvent in which this compound has a steeper solubility curve (high solubility at high temperature and low solubility at low temperature).
Inconsistent Crystal Form (Polymorphism) Variations in experimental conditions: Different polymorphs can crystallize under different conditions of temperature, solvent, and cooling rate.- Consistent Protocol: Strictly control all crystallization parameters, including solvent, concentration, cooling rate, and agitation. - Seeding: Introduce a small crystal of the desired polymorph to the supersaturated solution to encourage the growth of that specific crystal form.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for this compound crystallization?

  • Alcohols: Ethanol, Methanol, Isopropanol[2][3]

  • Ketones: Acetone

  • Esters: Ethyl Acetate

  • Chlorinated Solvents: Chloroform

  • Polar Aprotic Solvents: Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF)

It is recommended to perform small-scale solubility tests to determine the ideal solvent for your specific batch of this compound.

Q2: How can I determine the solubility of this compound in different solvents?

A2: A common method is the isothermal shake-flask method. This involves adding an excess of this compound to a known volume of the solvent in a sealed flask. The mixture is then agitated at a constant temperature until equilibrium is reached. The saturated solution is filtered, and the concentration of this compound in the filtrate is determined using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC. Repeating this at different temperatures will allow you to construct a solubility curve.

Q3: What is the effect of the cooling rate on crystal size and purity?

A3: The cooling rate has a significant impact on the crystallization process.

  • Slow Cooling: Generally leads to the formation of larger and purer crystals. This is because it allows for a lower nucleation rate and provides more time for the molecules to arrange themselves in an ordered crystal lattice, excluding impurities.

  • Fast Cooling: Tends to produce a larger number of smaller crystals. Rapid cooling can lead to a higher degree of supersaturation quickly, causing rapid nucleation and less time for crystal growth.

For optimal results, a slow and controlled cooling process is recommended.

Q4: My crystallization yields an oil. What should I do?

A4: Oiling out is a common problem that occurs when the degree of supersaturation is too high. To address this, you can try the following:

  • Dilution: Add a small amount of the solvent back to the oil to dissolve it, then attempt to recrystallize from this more dilute solution.

  • Slower Cooling: Use a much slower cooling rate to prevent the rapid separation of the solute as an oil.

  • Solvent/Anti-Solvent System: Dissolve the oil in a good solvent and then slowly add an anti-solvent until the solution becomes slightly cloudy. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.

Q5: How can I control for polymorphism during crystallization?

A5: Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in pharmaceutical development. To control which polymorph you obtain, you should:

  • Maintain Consistent Conditions: Strictly control all experimental parameters, including the solvent system, concentration, temperature profile, cooling rate, and agitation speed.

  • Use Seeding: Introduce a small crystal of the desired polymorph into the supersaturated solution. This "seed" will act as a template for the growth of that specific crystal form.

Data Presentation

Table 1: Solubility of Related Phenothiazine Derivatives in Various Solvents

The following table summarizes the solubility of Chlorpromazine Hydrochloride and Thioridazine Hydrochloride, which can be used as a reference for selecting solvents for this compound.

SolventChlorpromazine HCl Solubility (mg/mL)Thioridazine HCl Solubility (mg/mL)
Ethanol~30, 660~10
Dimethyl Sulfoxide (DMSO)~30, 71~25, 81
Dimethylformamide (DMF)~30~25
MethanolSolubleSoluble
ChloroformSolubleSoluble
Water~10 (in PBS, pH 7.2), 100050, 40
Table 2: Molar Fraction Solubility of Phenothiazine in Different Solvents at Various Temperatures

This table provides the molar fraction solubility (x) of the parent compound, Phenothiazine, in selected solvents at different temperatures. This data can help in understanding the general solubility trends of this class of compounds.

SolventT = 298.2 KT = 308.2 KT = 318.2 KT = 328.2 KT = 338.2 K
Water2.04 x 10⁻⁶2.88 x 10⁻⁶3.98 x 10⁻⁶5.49 x 10⁻⁶7.41 x 10⁻⁶
Ethanol0.04160.05490.07160.09200.1170
Propylene Glycol0.01950.02750.03800.05130.0684

Data adapted from Ahmadian et al. (2011).

Experimental Protocols

Protocol 1: General Cooling Crystallization of this compound

Objective: To obtain crystals of this compound from a single solvent system.

Materials:

  • Crude this compound

  • Selected solvent (e.g., ethanol, isopropanol, or ethyl acetate)

  • Erlenmeyer flask

  • Heating plate with magnetic stirrer

  • Condenser (optional, to prevent solvent loss)

  • Crystallization dish or beaker

  • Filtration apparatus (e.g., Büchner funnel and flask)

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent.

  • Heating: Gently heat the mixture on a heating plate with stirring until all the solid has dissolved. If necessary, add more solvent dropwise until a clear solution is obtained. Avoid adding excessive solvent.

  • Slow Cooling: Remove the flask from the heat source and allow it to cool slowly to room temperature. To ensure slow cooling, you can place the flask in an insulated container.

  • Further Cooling: Once the flask has reached room temperature, place it in an ice bath or a refrigerator to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to remove any residual solvent.

Protocol 2: Anti-Solvent Crystallization of this compound

Objective: To induce crystallization by adding a solvent in which this compound is insoluble.

Materials:

  • Crude this compound

  • A "good" solvent (in which this compound is highly soluble)

  • An "anti-solvent" (in which this compound is poorly soluble)

  • Beaker or flask with a magnetic stirrer

  • Dropping funnel or pipette

Procedure:

  • Dissolution: Dissolve the crude this compound in a minimal amount of the "good" solvent at room temperature.

  • Anti-Solvent Addition: While stirring the solution, slowly add the "anti-solvent" dropwise from a dropping funnel or pipette.

  • Induce Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy. This indicates that the solution is supersaturated.

  • Crystal Growth: Stop the addition of the anti-solvent and allow the mixture to stand undisturbed to allow for crystal growth. The process can be aided by gentle cooling.

  • Isolation and Drying: Isolate, wash, and dry the crystals as described in Protocol 1.

Visualizations

experimental_workflow cluster_prep Preparation cluster_crystallization Crystallization cluster_isolation Isolation & Analysis start Start with Crude this compound purification Purification (if necessary) start->purification dissolution Dissolve in Minimal Hot Solvent purification->dissolution cooling Slow Cooling to Room Temperature dissolution->cooling further_cooling Cool in Ice Bath/Refrigerator cooling->further_cooling filtration Vacuum Filtration further_cooling->filtration washing Wash with Cold Solvent filtration->washing drying Dry Under Vacuum washing->drying analysis Analyze Crystal Purity and Form drying->analysis end end analysis->end End Product: Pure this compound Crystals

Caption: Experimental workflow for the cooling crystallization of this compound.

troubleshooting_guide cluster_no_crystals No Crystals Formed cluster_oil Oiling Out cluster_small_crystals Small/Needle-like Crystals start Crystallization Issue Encountered no_xtal_q1 Is the solution clear at low temp? start->no_xtal_q1 oil_q1 Is the initial concentration high? start->oil_q1 small_xtal_q1 Was the cooling rate fast? start->small_xtal_q1 no_xtal_a1_yes Increase Concentration or Add Anti-Solvent no_xtal_q1->no_xtal_a1_yes Yes no_xtal_a1_no Check for Impurities no_xtal_q1->no_xtal_a1_no No (Precipitate/Oil) oil_a1_yes Dilute Solution and/or Cool Slower oil_q1->oil_a1_yes Yes oil_a1_no Purify Starting Material oil_q1->oil_a1_no No small_xtal_a1_yes Decrease Cooling Rate small_xtal_q1->small_xtal_a1_yes Yes small_xtal_a1_no Optimize Concentration small_xtal_q1->small_xtal_a1_no No

Caption: A decision tree for troubleshooting common this compound crystallization issues.

References

Addressing matrix effects in Methiomeprazine bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering matrix effects in the bioanalysis of methiomeprazine (B162253).

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how can they impact the bioanalysis of this compound?

A1: In the context of LC-MS/MS bioanalysis, the "matrix" refers to all the components in a biological sample (e.g., plasma, urine) other than the analyte of interest, which in this case is this compound. These components can include endogenous substances like phospholipids, salts, and proteins.[1] Matrix effects occur when these co-eluting components interfere with the ionization of this compound in the mass spectrometer's ion source, leading to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal). This can compromise the accuracy, precision, and sensitivity of the analytical method, potentially leading to unreliable quantification of this compound.[1]

Q2: How can I determine if my this compound analysis is being affected by matrix effects?

A2: There are both qualitative and quantitative methods to assess matrix effects.

  • Qualitative Assessment (Post-Column Infusion): This technique involves infusing a constant flow of a this compound standard solution directly into the mass spectrometer while injecting a blank, extracted matrix sample onto the LC column. Any fluctuation (dip or peak) in the baseline signal at the retention time of this compound indicates the presence of ion suppression or enhancement.[1]

  • Quantitative Assessment (Post-Extraction Spike): This is the most common method. It involves comparing the peak area of this compound in a solution prepared in a clean solvent to the peak area of this compound spiked into a blank matrix extract at the same concentration. The matrix factor (MF) can be calculated, where an MF < 1 indicates ion suppression and an MF > 1 indicates ion enhancement.[1]

Q3: I am observing significant ion suppression for this compound. What are the likely causes?

A3: Ion suppression is a common challenge in ESI-MS/MS analysis. For a basic compound like this compound, common causes include:

  • Co-eluting Phospholipids: These are major components of plasma membranes and are notoriously problematic, often causing ion suppression in the early to mid-eluting regions of a reversed-phase chromatogram.

  • Insufficient Sample Cleanup: Inadequate removal of matrix components during sample preparation can lead to a high concentration of interfering substances in the final extract.[1]

  • Poor Chromatographic Resolution: If this compound co-elutes with a significant amount of matrix components, the competition for ionization in the MS source will be high, likely leading to suppression.

Q4: What are the most effective strategies to mitigate matrix effects in this compound bioanalysis?

A4: A multi-pronged approach is often the most effective:

  • Optimization of Sample Preparation: Employing a more rigorous sample preparation technique can significantly reduce matrix components. For phenothiazines like this compound, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interferences than a simple protein precipitation (PPT).

  • Chromatographic Separation: Adjusting the LC method to better separate this compound from the regions of significant matrix effects is crucial. This can involve changing the column chemistry, mobile phase composition, or gradient profile.

  • Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the ideal way to compensate for matrix effects. Since it has nearly identical physicochemical properties to the analyte, it will experience similar ion suppression or enhancement, allowing for accurate quantification.

  • Change of Ionization Source: If using Electrospray Ionization (ESI), switching to Atmospheric Pressure Chemical Ionization (APCI) can sometimes reduce matrix effects, as APCI is generally less susceptible to this phenomenon.

Troubleshooting Guide

Problem Possible Causes Recommended Solutions
Poor Peak Shape for this compound - Sub-optimal chromatographic conditions (e.g., mobile phase pH).- Column degradation or contamination.- Adjust the mobile phase pH to ensure this compound is in a consistent ionic state.- Use a fresh analytical column or a guard column.
High Variability in Results Between Samples - Inconsistent sample preparation.- Differential matrix effects between individual samples.- Ensure consistent and reproducible sample preparation procedures.- Employ a stable isotope-labeled internal standard for this compound.- Evaluate different lots of blank matrix during method validation.
Low Recovery of this compound - Inefficient extraction during sample preparation.- Analyte instability in the matrix or extraction solvent.- Optimize the extraction solvent and pH for liquid-liquid extraction.- For solid-phase extraction, select an appropriate sorbent and optimize wash and elution steps.- Investigate the stability of this compound under the experimental conditions.
Signal Suppression at the Retention Time of this compound - Co-elution with endogenous matrix components (e.g., phospholipids).- Inadequate sample cleanup.- Modify the chromatographic gradient to separate this compound from the suppression zone.- Switch from protein precipitation to a more selective sample preparation method like LLE or SPE.- Consider using a phospholipid removal plate or column.
Carryover of this compound in Blank Injections - Adsorption of the analyte to components of the LC-MS system.- Insufficient needle wash.- Optimize the autosampler wash procedure with a strong, appropriate solvent.- Investigate the source of carryover (e.g., injection port, column).

Experimental Protocols

Representative LC-MS/MS Method for this compound in Human Plasma

This protocol is a representative method based on established procedures for similar phenothiazine (B1677639) compounds, like alimemazine.

1. Sample Preparation: Liquid-Liquid Extraction (LLE)

  • To 300 µL of human plasma in a polypropylene (B1209903) tube, add 50 µL of an internal standard working solution (e.g., this compound-d3 at a suitable concentration).

  • Vortex the sample for 10 seconds.

  • Add 100 µL of 0.1 M NaOH to alkalinize the sample.

  • Add 3 mL of ethyl acetate (B1210297) as the extraction solvent.

  • Vortex vigorously for 10 minutes.

  • Centrifuge at 4000 rpm for 5 minutes at 4°C.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 500 µL of the mobile phase.

  • Vortex for 30 seconds and transfer to an autosampler vial for analysis.

2. LC-MS/MS Parameters

  • LC System: A UPLC or HPLC system capable of binary gradient elution.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase:

    • A: 10 mM Ammonium Formate with 0.1% Formic Acid in Water

    • B: Acetonitrile

  • Gradient: A suitable gradient to achieve good separation, for example:

    • 0-1 min: 50% B

    • 1-5 min: ramp to 90% B

    • 5-6 min: hold at 90% B

    • 6.1-8 min: return to 50% B for re-equilibration

  • Flow Rate: 0.8 mL/min

  • Injection Volume: 10 µL

  • MS System: A triple quadrupole mass spectrometer.

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MRM Transitions (Hypothetical):

    • This compound: Precursor ion > Product ion (to be determined by direct infusion)

    • This compound-d3 (IS): Precursor ion > Product ion (to be determined by direct infusion)

Visualizations

workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis p1 Plasma Sample (300 µL) p2 Add Internal Standard p1->p2 p3 Alkalinize (0.1 M NaOH) p2->p3 p4 Liquid-Liquid Extraction (Ethyl Acetate) p3->p4 p5 Centrifuge p4->p5 p6 Evaporate Organic Layer p5->p6 p7 Reconstitute in Mobile Phase p6->p7 a1 Inject into UPLC/HPLC p7->a1 Inject Extract a2 Chromatographic Separation (C18 Column) a1->a2 a3 ESI+ Ionization a2->a3 a4 Mass Spectrometry (MRM) a3->a4 a5 Data Acquisition & Quantification a4->a5

Caption: Workflow for this compound Bioanalysis.

troubleshooting_logic cluster_mitigation Mitigation Strategies start Inconsistent/Inaccurate Results q1 Assess Matrix Effect (Post-Extraction Spike) start->q1 a1_yes Significant Matrix Effect? q1->a1_yes Yes a1_no Check Other Parameters q1->a1_no No m1 Improve Sample Cleanup (e.g., SPE vs. LLE) a1_yes->m1 m2 Optimize Chromatography a1_yes->m2 m3 Use Stable Isotope-Labeled IS a1_yes->m3

References

Validation & Comparative

A Comparative Guide to the Cross-Validation of HPLC and LC-MS Methods for the Determination of Methiomeprazine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS) for the quantitative analysis of Methiomeprazine, a phenothiazine (B1677639) derivative. The selection of an appropriate analytical method is critical for ensuring the quality, safety, and efficacy of pharmaceutical products. While HPLC-UV is a robust and widely used technique for routine quality control, LC-MS offers superior sensitivity and selectivity, making it indispensable for bioanalytical studies and trace-level impurity determination.[1] This document outlines the typical performance characteristics of both methods and provides detailed experimental protocols to aid in method development, validation, and cross-validation.

Quantitative Performance Comparison

The following table summarizes the typical validation parameters for HPLC-UV and LC-MS methods for the analysis of phenothiazine derivatives, including what can be expected for this compound. These values are compiled from various studies and represent expected performance rather than a direct head-to-head comparison.[1][2][3][4]

Validation ParameterHPLC-UVLC-MS/MS
Linearity Range 0.1 - 100 µg/mL0.1 - 1000 ng/mL
Correlation Coefficient (r²) ≥ 0.999≥ 0.999
Limit of Detection (LOD) ~10 - 50 ng/mL~0.05 - 1 ng/mL
Limit of Quantitation (LOQ) ~50 - 150 ng/mL~0.1 - 5 ng/mL
Accuracy (% Recovery) 98.0% - 102.0%95.0% - 105.0%
Precision (% RSD) ≤ 2.0%≤ 15.0%

Experimental Protocols

Detailed methodologies for both HPLC-UV and LC-MS/MS are provided below. These protocols are based on established methods for phenothiazine analysis and can be adapted for this compound.

High-Performance Liquid Chromatography (HPLC-UV) Method

This method is suitable for the quantification of this compound in bulk drug and pharmaceutical dosage forms.

1. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a suitable buffer (e.g., 0.1 M ammonium (B1175870) acetate) in a ratio of 15:85 (v/v), with the pH adjusted to 5.0.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: Ambient or controlled at 25°C.

3. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the mobile phase to obtain a known concentration (e.g., 1 mg/mL).

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range for the calibration curve.

  • Sample Preparation: For pharmaceutical formulations, an amount of powdered tablets or liquid formulation equivalent to a specific dose of this compound is dissolved in the mobile phase, sonicated, and diluted to a final concentration within the calibration range. Samples should be filtered through a 0.45 µm filter before injection.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method

This highly sensitive and selective method is ideal for the determination of this compound in biological matrices such as plasma or whole blood.

1. Instrumentation:

  • Liquid Chromatography system coupled to a tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.

  • Data acquisition and processing software.

2. Chromatographic Conditions:

  • Column: C18 column (e.g., 2.1 x 100 mm, 2.7 µm particle size).

  • Mobile Phase: A gradient elution using:

    • A: Water with 0.1% formic acid.

    • B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Scan Type: Multiple Reaction Monitoring (MRM).

  • Precursor → Product Ion Transitions: To be determined by direct infusion of a this compound standard. For phenothiazines, the product ions often result from the liberation of the side chain.

  • Ion Source Parameters (e.g., Gas Temperature, Gas Flow, Nebulizer Pressure): To be optimized for the specific instrument and compound.

4. Standard and Sample Preparation:

  • Standard Stock and Working Solutions: Prepared similarly to the HPLC method but at much lower concentrations, typically in the ng/mL range.

  • Sample Preparation (e.g., for Plasma):

    • To a 1 mL aliquot of plasma, add an internal standard.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane-isoamyl alcohol).

    • Evaporate the organic layer to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase.

Cross-Validation Workflow

Cross-validation ensures that two different analytical methods provide comparable results. The following diagram illustrates a typical workflow for the cross-validation of an HPLC and an LC-MS method.

CrossValidationWorkflow A Define Acceptance Criteria B Prepare a Set of Validation Samples (at least 3 concentration levels) A->B C1 Analyze Samples by Validated HPLC Method B->C1 C2 Analyze Samples by Validated LC-MS Method B->C2 D Tabulate Results from Both Methods C1->D C2->D E Perform Statistical Comparison (e.g., Bland-Altman plot, t-test) D->E F Evaluate if Results Meet Acceptance Criteria E->F G Methods are Cross-Validated F->G Yes H Investigate Discrepancies and Re-evaluate F->H No

Caption: Workflow for the cross-validation of two analytical methods.

Conclusion

For routine quality control of this compound in pharmaceutical products, a validated HPLC-UV method is generally sufficient, providing good accuracy and precision. However, for applications requiring higher sensitivity and selectivity, such as in pharmacokinetic studies, therapeutic drug monitoring, or the analysis of complex biological matrices, LC-MS/MS is the superior technique. The cross-validation of these methods is crucial to ensure the consistency and reliability of analytical data across different applications and laboratories.

References

A Comparative In Vitro Study: Methiomeprazine vs. Chlorpromazine

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of the in vitro pharmacological profiles of two phenothiazine (B1677639) antipsychotics, Methiomeprazine and Chlorpromazine, this guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their receptor binding affinities and enzyme inhibition activities. All quantitative data is supported by detailed experimental methodologies and visualized through signaling pathway and workflow diagrams.

This document delves into the in vitro characteristics of this compound (also known as Levomepromazine) and Chlorpromazine, two structurally related phenothiazine derivatives widely used in the management of psychotic disorders. Understanding their distinct interactions with various receptors and metabolic enzymes at a molecular level is crucial for elucidating their mechanisms of action, predicting their therapeutic and adverse effect profiles, and guiding the development of novel antipsychotic agents with improved efficacy and safety.

Quantitative Comparison of In Vitro Activities

The following tables summarize the binding affinities (Ki) of this compound and Chlorpromazine for key central nervous system receptors and their inhibitory potential (IC50) against major cytochrome P450 enzymes.

Receptor Binding Affinities (Ki, nM)
Receptor SubtypeThis compound (Levomepromazine)Chlorpromazine
Dopamine Receptors
D154.3[1]15[2]
D28.6 (D2L), 4.3 (D2S)[1]3.5[2]
D38.3[1]7.5
D47.95.5
D5-133
Serotonin Receptors
5-HT2A--
Histamine Receptors
H1Potent antagonistPotent antagonist
Muscarinic Acetylcholine Receptors
M1/M2Higher affinity than fluphenazine/perphenazineHigher affinity than fluphenazine/perphenazine

Note: A lower Ki value indicates a higher binding affinity. Dashes indicate that specific Ki values were not found in the searched literature, although qualitative descriptions of activity were available.

Cytochrome P450 Enzyme Inhibition (IC50, µM)
CYP IsoformThis compound (Levomepromazine)Chlorpromazine
CYP1A247 (Ki)9.5
CYP2D625.5, 6 (Ki)20
CYP3A430, 34 (Ki)-

Note: A lower IC50 value indicates a more potent inhibition. Ki values are also provided where available for a more direct measure of inhibitory affinity. Dashes indicate that specific IC50 values were not found in the searched literature.

Experimental Protocols

Radioligand Binding Assay for Receptor Affinity Determination

This method is employed to determine the binding affinity of a test compound (e.g., this compound or Chlorpromazine) to a specific receptor by measuring its ability to displace a radiolabeled ligand.

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized in a cold buffer solution. The homogenate is then centrifuged to pellet the cell membranes containing the receptors. The resulting pellet is washed and resuspended in an appropriate assay buffer to a specific protein concentration.

  • Binding Assay: A constant concentration of a specific radiolabeled ligand (e.g., [³H]-Spiperone for D2 receptors) is incubated with the prepared cell membranes. A range of concentrations of the unlabeled competitor drug (this compound or Chlorpromazine) is added to the incubation mixture. The mixture is incubated at a controlled temperature for a defined period to allow the binding to reach equilibrium.

  • Filtration and Detection: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membrane-bound radioligand while unbound radioligand passes through. The filters are then washed with ice-cold buffer to remove any non-specifically bound radioactivity. The radioactivity retained on the filters is quantified using a scintillation counter.

  • Data Analysis: The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand is determined and is known as the IC50 value. The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.

In Vitro Cytochrome P450 Inhibition Assay

This assay assesses the potential of a compound to inhibit the activity of specific cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism.

  • Enzyme Source: Human liver microsomes or recombinant human CYP enzymes are used as the source of the CYP enzymes.

  • Incubation: A specific substrate for the CYP isoform of interest is incubated with the enzyme source in the presence of a range of concentrations of the test inhibitor (this compound or Chlorpromazine). The reaction is initiated by the addition of a cofactor, typically NADPH.

  • Metabolite Quantification: Following a defined incubation period, the reaction is stopped, and the concentration of the metabolite formed from the substrate is measured using analytical techniques such as high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: The rate of metabolite formation in the presence of the inhibitor is compared to the rate in the absence of the inhibitor (vehicle control). The concentration of the inhibitor that causes a 50% reduction in enzyme activity is determined as the IC50 value.

Visualizing Molecular Interactions and Processes

To better understand the mechanisms of action and experimental procedures, the following diagrams have been generated.

G cluster_workflow Radioligand Binding Assay Workflow prep Membrane Preparation (Receptor Source) incubation Incubation (Binding Equilibrium) prep->incubation radioligand Radiolabeled Ligand radioligand->incubation competitor Competitor Drug (this compound or Chlorpromazine) competitor->incubation filtration Filtration (Separation of Bound/Unbound) incubation->filtration detection Scintillation Counting (Quantification) filtration->detection analysis Data Analysis (IC50 -> Ki) detection->analysis

Figure 1: Workflow for Radioligand Binding Assay.

G cluster_pathway Dopamine D2 Receptor Signaling Pathway Dopamine Dopamine D2R D2 Receptor Dopamine->D2R Activates Drug This compound / Chlorpromazine (Antagonist) Drug->D2R Blocks Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA PKA cAMP->PKA Activates Downstream Downstream Effects (e.g., Gene Expression) PKA->Downstream Phosphorylates

Figure 2: Antagonism of the Dopamine D2 Receptor Signaling Pathway.

G cluster_pathway Serotonin 5-HT2A Receptor Signaling Pathway Serotonin Serotonin HT2A 5-HT2A Receptor Serotonin->HT2A Activates Drug This compound / Chlorpromazine (Antagonist) Drug->HT2A Blocks Gq Gq/11 Protein HT2A->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca Ca2+ Release IP3->Ca PKC Protein Kinase C DAG->PKC Downstream Cellular Responses Ca->Downstream PKC->Downstream

References

Head-to-Head Comparison: Methiomeprazine and Olanzapine in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Efficacy and Side Effect Profiles

For Immediate Release

[City, State] – In the landscape of antipsychotic drug development, rigorous preclinical evaluation in animal models is paramount for predicting clinical efficacy and potential adverse effects. This guide offers a head-to-head comparison of two such agents: methiomeprazine (B162253) and olanzapine (B1677200), focusing on their performance in established animal models. However, a significant disparity in available research data necessitates a heavily one-sided analysis. While extensive preclinical data for olanzapine is readily accessible, allowing for a thorough review of its pharmacological profile, similar peer-reviewed studies on this compound are conspicuously absent from the public domain.

This guide will therefore provide a comprehensive overview of the existing animal model data for olanzapine, serving as a benchmark for the kind of preclinical data required for a thorough comparative analysis. The information presented for olanzapine will cover its receptor binding affinity, efficacy in behavioral models of psychosis, and its well-documented metabolic side-effect profile. This will be supplemented with detailed experimental protocols and visualizations to provide a clear framework for understanding its preclinical characteristics.

Olanzapine: A Preclinical Overview

Olanzapine is an atypical antipsychotic with a broad receptor binding profile, contributing to its efficacy and side effects. Its activity has been extensively studied in various animal models that aim to replicate aspects of schizophrenia.

Receptor Binding Profile

Olanzapine's mechanism of action is intrinsically linked to its affinity for a wide range of neurotransmitter receptors. It is a potent antagonist at dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, a hallmark of atypical antipsychotics. Its affinity extends to other dopamine, serotonin, muscarinic, and histamine (B1213489) receptors, which contributes to both its therapeutic effects and its side effect profile, particularly metabolic disturbances.[1]

Table 1: Receptor Binding Affinities (Ki, nM) of Olanzapine

ReceptorKi (nM)
Dopamine D131
Dopamine D211
Dopamine D427
Serotonin 5-HT2A4
Serotonin 5-HT2C11
Serotonin 5-HT357
Serotonin 5-HT610
Histamine H17
α1-Adrenergic19
Muscarinic M1-M51.9-25

Data compiled from various in vitro studies.

Efficacy in Animal Models of Psychosis

Olanzapine has demonstrated efficacy in several preclinical models designed to mimic the positive, negative, and cognitive symptoms of schizophrenia.

Pharmacologically-Induced Models:

  • Dopamine Agonist-Induced Hyperactivity: Olanzapine effectively reduces locomotor hyperactivity induced by dopamine agonists like amphetamine and apomorphine. This model is widely used to predict the antipsychotic potential of new compounds.

  • NMDA Receptor Antagonist Models: Agents like MK-801 (dizocilpine) and phencyclidine (PCP) induce a range of behaviors in rodents, including hyperlocomotion, stereotypy, and cognitive deficits, which are thought to model aspects of schizophrenia. Olanzapine has been shown to attenuate these behavioral disruptions.

Neurodevelopmental Models:

  • These models involve early-life insults (e.g., maternal immune activation, neonatal ventral hippocampus lesions) that lead to the emergence of schizophrenia-like behaviors in adulthood. Olanzapine has shown efficacy in reversing some of the behavioral abnormalities in these models.

Table 2: Efficacy of Olanzapine in Animal Models of Psychosis

Animal ModelSpeciesBehavioral MeasureEffect of Olanzapine
Amphetamine-induced hyperlocomotionRatIncreased locomotor activityDose-dependent reduction
MK-801-induced hyperlocomotionMouseIncreased locomotor activityDose-dependent reduction
Prepulse Inhibition (PPI) DeficitRatDisrupted sensorimotor gatingReversal of deficit
Social Interaction DeficitRatReduced social interaction timeImprovement in social behavior
Cognitive Deficits (e.g., in Morris Water Maze)Rat/MouseImpaired learning and memoryAttenuation of cognitive impairment
Metabolic Side Effects in Animal Models

A significant drawback of olanzapine treatment is its propensity to cause metabolic side effects, including weight gain, dyslipidemia, and insulin (B600854) resistance. These effects are consistently replicated in animal models.

  • Weight Gain and Adiposity: Chronic administration of olanzapine to rodents leads to a significant increase in body weight and fat deposition. This is often associated with increased food intake (hyperphagia).

  • Glucose and Lipid Dysregulation: Animal studies have demonstrated that olanzapine can induce hyperglycemia, hyperinsulinemia, and dyslipidemia (elevated triglycerides and cholesterol).

Table 3: Metabolic Effects of Chronic Olanzapine Administration in Rodents

ParameterSpeciesEffect
Body WeightRat/MouseSignificant increase
Food IntakeRat/MouseIncreased
Adiposity (Fat Mass)Rat/MouseIncreased
Fasting GlucoseRat/MouseElevated
Insulin LevelsRat/MouseElevated
Triglyceride LevelsRat/MouseElevated
Cholesterol LevelsRat/MouseElevated

Experimental Protocols

Prepulse Inhibition (PPI) of the Acoustic Startle Response

Objective: To assess sensorimotor gating, a process that is deficient in schizophrenia and can be restored by antipsychotic drugs.

Animals: Male Wistar rats (250-300g).

Apparatus: Startle chambers equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.

Procedure:

  • Acclimation: Rats are acclimated to the startle chambers for a 5-minute period with background white noise.

  • Drug Administration: Olanzapine (or vehicle) is administered intraperitoneally 30 minutes before the test session.

  • Test Session: The session consists of a series of trials:

    • Pulse-alone trials: A high-intensity acoustic stimulus (e.g., 120 dB) is presented.

    • Prepulse-pulse trials: A lower-intensity, non-startling stimulus (prepulse, e.g., 85 dB) is presented 100 milliseconds before the startling pulse.

    • No-stimulus trials: Only background noise is present.

  • Data Analysis: PPI is calculated as the percentage reduction in the startle response in prepulse-pulse trials compared to pulse-alone trials: [1 - (startle response on prepulse-pulse trial / startle response on pulse-alone trial)] x 100%.

Chronic Olanzapine-Induced Weight Gain

Objective: To model the metabolic side effects of olanzapine.

Animals: Female Sprague-Dawley rats (200-250g).

Procedure:

  • Baseline Measurement: Body weight and food intake are measured daily for a 7-day baseline period.

  • Drug Administration: Olanzapine is administered daily via oral gavage or mixed in a palatable food source for a period of several weeks (e.g., 4-8 weeks). A control group receives the vehicle.

  • Monitoring: Body weight and food intake are recorded daily.

  • Terminal Procedures: At the end of the treatment period, animals are fasted overnight. Blood samples are collected for analysis of glucose, insulin, triglycerides, and cholesterol. Adipose tissue depots (e.g., perigonadal, retroperitoneal) are dissected and weighed.

Visualizations

Antipsychotic_Mechanism cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron Dopamine Dopamine D2_Receptor D2 Receptor Dopamine->D2_Receptor Binds to Signal Signal Transduction D2_Receptor->Signal Activates Olanzapine Olanzapine Olanzapine->D2_Receptor Blocks

Caption: Olanzapine's primary mechanism of action involves blocking dopamine D2 receptors.

Experimental_Workflow_PPI A Animal Acclimation B Drug Administration (Olanzapine or Vehicle) A->B C Prepulse Inhibition Test Session B->C D Data Analysis (% PPI Calculation) C->D

Caption: Experimental workflow for the Prepulse Inhibition (PPI) test.

Conclusion

The extensive preclinical data available for olanzapine provides a solid foundation for understanding its therapeutic potential and its metabolic liabilities. The consistent findings across various animal models have been instrumental in predicting its clinical profile. In stark contrast, the lack of publicly available, peer-reviewed preclinical data on this compound makes a direct and meaningful comparison impossible at this time. For a comprehensive evaluation and to inform clinical development, it is imperative that this compound undergoes a similarly rigorous preclinical assessment, including detailed receptor binding studies, efficacy testing in validated animal models of psychosis, and a thorough characterization of its metabolic side-effect profile. Without such data, any claims regarding its potential advantages or disadvantages compared to established antipsychotics like olanzapine remain speculative. Future research efforts should focus on filling this critical knowledge gap.

References

Evaluating the Specificity of Methiomeprazine Receptor Binding: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the receptor binding profile of Methiomeprazine against other well-established antipsychotic agents: Chlorpromazine, Olanzapine, and Risperidone. The specificity of a drug's interaction with various neurotransmitter receptors is a critical determinant of its therapeutic efficacy and side-effect profile. This document summarizes available quantitative and qualitative binding data, details experimental methodologies for receptor binding assays, and visualizes key signaling pathways to offer a comprehensive resource for researchers in pharmacology and drug development.

Comparative Receptor Binding Profiles

The following table summarizes the receptor binding affinities (Ki values in nM) of this compound and selected comparator antipsychotics. The Ki value represents the concentration of the drug required to occupy 50% of the receptors, with lower values indicating higher affinity.

ReceptorThis compound (Ki, nM)Chlorpromazine (Ki, nM)Olanzapine (Ki, nM)Risperidone (Ki, nM)
Dopamine (B1211576) Receptors
D₂Nanomolar affinity1.2 - 3.511 - 631.1 - 3.3[1]
D₁No data available11 - 2531 - 410[1]75
D₄No data available3.67.37.3
Serotonin Receptors
5-HT₂ANo data available3.3 - 134 - 7.30.16 - 0.2[1]
5-HT₂CNo data available1311 - 10250
5-HT₃No affinity>10,000140>10,000
Adrenergic Receptors
α₁Nanomolar affinity2.1 - 1419 - 570.8 - 5
α₂No data available25 - 13023016
Histamine Receptors
H₁Nanomolar affinity3.8 - 107 - 3020 - 58.8[1]
Muscarinic Receptors
M₁Weak affinity27 - 341.9 - 120>10,000

Experimental Protocols: Radioligand Binding Assay

The determination of receptor binding affinity (Ki values) is typically performed using a competitive radioligand binding assay. Below is a detailed methodology for a standard in vitro filtration-based assay.

Objective: To determine the binding affinity of a test compound (e.g., this compound) for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Receptor Source: Cell membranes prepared from cultured cells expressing the target receptor (e.g., CHO-K1 cells transfected with the human D₂ dopamine receptor) or tissue homogenates from specific brain regions.

  • Radioligand: A high-affinity ligand for the target receptor that is labeled with a radioisotope (e.g., [³H]-Spiperone for D₂ receptors).

  • Test Compound: The unlabeled drug to be evaluated (e.g., this compound).

  • Reference Compound: A known high-affinity unlabeled ligand for the target receptor to determine non-specific binding (e.g., Haloperidol for D₂ receptors).

  • Assay Buffer: (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

  • Filtration Apparatus: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

  • Scintillation Counter: To measure radioactivity.

  • Scintillation Fluid.

Procedure:

  • Membrane Preparation:

    • Culture cells expressing the receptor of interest to a high density.

    • Harvest the cells and homogenize them in a cold buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the supernatant at high speed to pellet the cell membranes.

    • Wash the membrane pellet with fresh buffer and resuspend it to a final protein concentration of 1-2 mg/mL. Store at -80°C until use.

  • Assay Setup:

    • The assay is typically performed in a 96-well plate format.

    • Prepare serial dilutions of the test compound over a wide concentration range (e.g., 10⁻¹¹ to 10⁻⁵ M).

    • Each assay well will have a final volume of 250 µL.

  • Binding Incubation:

    • Total Binding: Add assay buffer, the prepared cell membranes, and the radioligand to designated wells.

    • Non-specific Binding: Add assay buffer, cell membranes, radioligand, and a high concentration of the reference compound to designated wells.

    • Competitive Binding: Add assay buffer, cell membranes, radioligand, and varying concentrations of the test compound to the remaining wells.

    • Incubate the plate at a specific temperature (e.g., 25°C) for a predetermined time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration and Washing:

    • Rapidly filter the contents of each well through the glass fiber filters using the cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

    • Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioactivity.

  • Radioactivity Measurement:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting sigmoidal curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used in the assay and Kd is the dissociation constant of the radioligand for the receptor.

Visualizations

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the experimental workflow for a radioligand binding assay and the signaling pathways associated with key receptors targeted by this compound and comparator drugs.

Radioligand_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_separation Separation & Measurement cluster_analysis Data Analysis Receptor_Source Receptor Source (e.g., Cell Membranes) Incubation Incubation (Receptor + Radioligand + Test Compound) Receptor_Source->Incubation Radioligand Radioligand ([³H]-Ligand) Radioligand->Incubation Test_Compound Test Compound (e.g., this compound) Test_Compound->Incubation Filtration Filtration (Separate Bound/Unbound) Incubation->Filtration Counting Scintillation Counting (Measure Radioactivity) Filtration->Counting IC50_Determination IC₅₀ Determination Counting->IC50_Determination Ki_Calculation Ki Calculation (Cheng-Prusoff) IC50_Determination->Ki_Calculation

Caption: Workflow of a competitive radioligand binding assay.

D2_Receptor_Signaling D2R Dopamine D₂ Receptor Gi Gi/o Protein D2R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Cellular Response (e.g., ↓ Neuronal Excitability) PKA->Cellular_Response Phosphorylates targets

Caption: Simplified Dopamine D₂ receptor signaling pathway.

H1_Receptor_Signaling H1R Histamine H₁ Receptor Gq Gq/11 Protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Allergic & Inflammatory Responses) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified Histamine H₁ receptor signaling pathway.

Alpha1_Receptor_Signaling Alpha1R α₁-Adrenergic Receptor Gq Gq/11 Protein Alpha1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP₂ PLC->PIP2 Cleaves IP3 IP₃ PIP2->IP3 DAG DAG PIP2->DAG Ca2 Ca²⁺ Release (from ER) IP3->Ca2 Stimulates PKC Protein Kinase C DAG->PKC Activates Cellular_Response Cellular Response (e.g., Smooth Muscle Contraction) Ca2->Cellular_Response PKC->Cellular_Response

Caption: Simplified α₁-Adrenergic receptor signaling pathway.

References

Comparative Guide to the Cross-Reactivity of Methiomeprazine with other Phenothiazines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methiomeprazine's cross-reactivity profile with that of other structurally related phenothiazine (B1677639) compounds. The information is intended to assist researchers and drug development professionals in designing and interpreting studies involving these antipsychotic agents.

Introduction to Phenothiazine Cross-Reactivity

Phenothiazines are a class of antipsychotic drugs characterized by a common three-ring structure. Variations in the side chains at positions 2 and 10 of the phenothiazine nucleus result in a wide range of pharmacological activities and potencies. Due to their structural similarities, phenothiazines can exhibit cross-reactivity in various analytical and biological assays, which can have significant implications for drug screening, therapeutic drug monitoring, and understanding off-target effects. This guide focuses on the cross-reactivity of This compound (B162253), a phenothiazine with a methylthio (-SCH3) substituent at the 2-position, in comparison to other commonly used phenothiazines such as chlorpromazine, thioridazine, and trifluoperazine.

Immunological Cross-Reactivity

Immunoassays are widely used for the rapid screening of drugs of abuse and therapeutic drug monitoring. However, the specificity of these assays can be compromised by the cross-reactivity of structurally similar compounds, leading to false-positive results.[1] The degree of cross-reactivity is dependent on the specific antibody used in the assay and the structural resemblance of the interfering substance to the target analyte.

To provide a framework for understanding potential cross-reactivity, the following table includes data for other common phenothiazines, which can be used to infer the likelihood of this compound's cross-reactivity based on structural similarity. The key structural features influencing antibody recognition are the substitutions at the 2 and 10 positions of the phenothiazine ring.

Table 1: Immunoassay Cross-Reactivity of Common Phenothiazines (Hypothetical Data)

CompoundConcentration for Positive Result (ng/mL)% Cross-Reactivity (Relative to Chlorpromazine)
Chlorpromazine200100%
Thioridazine40050%
Trifluoperazine80025%
Promethazine150013%
This compound Data Not Available N/A

Note: This table is for illustrative purposes. Actual cross-reactivity can vary significantly between different immunoassays.

Pharmacological Cross-Reactivity: Receptor Binding Profiles

The therapeutic and side effects of phenothiazines are primarily mediated by their interaction with various neurotransmitter receptors. Cross-reactivity at the receptor level determines the pharmacological profile of a drug, including its antipsychotic efficacy and its propensity to cause side effects such as extrapyramidal symptoms, sedation, and orthostatic hypotension. The binding affinities (Ki values) of phenothiazines to different receptors are a quantitative measure of this pharmacological cross-reactivity. A lower Ki value indicates a higher binding affinity.

Table 2: Comparative Receptor Binding Affinities (Ki, nM) of Phenothiazines

CompoundDopamine (B1211576) D2Serotonin (B10506) 5-HT2AHistamine (B1213489) H1α1-Adrenergic
This compound Data Not Available Data Not Available Data Not Available Data Not Available
Chlorpromazine1.0 - 12.83.1 - 131.8 - 4.01.8 - 4.2
Thioridazine3.5 - 1010 - 201.0 - 101.0 - 10
Trifluoperazine0.5 - 2.010 - 5010 - 505 - 20
Fluphenazine0.4 - 1.05 - 2020 - 1001 - 10

Data compiled from various sources. Ki values can vary depending on the experimental conditions.

Metabolic Pathways and Potential for Cross-Reactivity

Phenothiazines are extensively metabolized in the liver, primarily by the cytochrome P450 (CYP) enzyme system.[2] The specific CYP isoforms involved in the metabolism of one phenothiazine can also metabolize others, leading to potential drug-drug interactions. Common metabolic pathways for phenothiazines include hydroxylation, sulfoxidation, N-demethylation, and glucuronidation.

The metabolism of this compound is expected to proceed through similar pathways. Its methylthio group may be susceptible to oxidation to a sulfoxide (B87167) and then a sulfone, potentially altering its pharmacological activity and cross-reactivity profile.

Experimental Protocols

Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for Phenothiazine Cross-Reactivity

This protocol outlines a general procedure for determining the cross-reactivity of this compound and other phenothiazines in a competitive ELISA format.

Materials:

  • Microtiter plates coated with a phenothiazine-protein conjugate (e.g., chlorpromazine-BSA).

  • Monoclonal antibody specific for the phenothiazine class.

  • This compound, chlorpromazine, thioridazine, trifluoperazine, and other phenothiazines of interest.

  • Enzyme-labeled secondary antibody (e.g., HRP-conjugated anti-mouse IgG).

  • Substrate solution (e.g., TMB).

  • Stop solution (e.g., 2M H2SO4).

  • Wash buffer (e.g., PBS with 0.05% Tween 20).

  • Assay buffer (e.g., PBS).

  • Plate reader.

Procedure:

  • Prepare standard curves for the target analyte (e.g., chlorpromazine) and serial dilutions of the test compounds (this compound, etc.).

  • Add a fixed concentration of the primary antibody to all wells, except for the blank.

  • Add the standards and test compounds to the appropriate wells.

  • Incubate the plate to allow for competitive binding between the free drug and the coated drug for the antibody.

  • Wash the plate to remove unbound reagents.

  • Add the enzyme-labeled secondary antibody and incubate.

  • Wash the plate again.

  • Add the substrate solution and incubate until color develops.

  • Stop the reaction with the stop solution.

  • Read the absorbance at the appropriate wavelength.

  • Calculate the concentration of each test compound that causes 50% inhibition of the maximal signal (IC50).

  • Calculate the percent cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of target analyte / IC50 of test compound) x 100

Radioligand Receptor Binding Assay

This protocol describes a method to determine the binding affinity (Ki) of this compound for a specific receptor (e.g., dopamine D2).

Materials:

  • Cell membranes expressing the receptor of interest (e.g., from CHO or HEK cells).

  • Radioligand specific for the receptor (e.g., [3H]-spiperone for D2 receptors).

  • This compound and a reference compound with known affinity.

  • Incubation buffer.

  • Scintillation fluid and counter.

  • Glass fiber filters.

  • Filtration apparatus.

Procedure:

  • Prepare serial dilutions of this compound and the reference compound.

  • In a series of tubes, combine the cell membranes, a fixed concentration of the radioligand, and varying concentrations of the test or reference compound. Include tubes for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of an unlabeled ligand).

  • Incubate the tubes to allow binding to reach equilibrium.

  • Rapidly filter the contents of each tube through a glass fiber filter to separate bound from free radioligand.

  • Wash the filters with ice-cold buffer.

  • Place the filters in scintillation vials with scintillation fluid.

  • Count the radioactivity in a scintillation counter.

  • Calculate the specific binding at each concentration of the test compound.

  • Determine the IC50 value of this compound.

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

G cluster_immunoassay Immunoassay Cross-Reactivity cluster_receptor Pharmacological Cross-Reactivity This compound This compound Antibody Phenothiazine-Specific Antibody This compound->Antibody Potential Binding Chlorpromazine Chlorpromazine Chlorpromazine->Antibody Binding Thioridazine Thioridazine Thioridazine->Antibody Binding D2_Receptor Dopamine D2 Receptor 5HT2A_Receptor Serotonin 5-HT2A Receptor H1_Receptor Histamine H1 Receptor Alpha1_Receptor α1-Adrenergic Receptor Methiomeprazine_R This compound Methiomeprazine_R->D2_Receptor Methiomeprazine_R->5HT2A_Receptor Methiomeprazine_R->H1_Receptor Methiomeprazine_R->Alpha1_Receptor Chlorpromazine_R Chlorpromazine Chlorpromazine_R->D2_Receptor Chlorpromazine_R->5HT2A_Receptor Chlorpromazine_R->H1_Receptor Chlorpromazine_R->Alpha1_Receptor Thioridazine_R Thioridazine Thioridazine_R->D2_Receptor Thioridazine_R->5HT2A_Receptor Thioridazine_R->H1_Receptor Thioridazine_R->Alpha1_Receptor

Figure 1: Conceptual diagram of immunological and pharmacological cross-reactivity of phenothiazines.

G Phenothiazine Phenothiazine (e.g., this compound) D2_Receptor Dopamine D2 Receptor Phenothiazine->D2_Receptor Antagonism G_protein Gi/o Protein D2_Receptor->G_protein Inhibition Adenylyl_Cyclase Adenylyl Cyclase G_protein->Adenylyl_Cyclase Inhibition cAMP cAMP Adenylyl_Cyclase->cAMP Decreased Production PKA Protein Kinase A cAMP->PKA Decreased Activation Downstream Downstream Signaling & Antipsychotic Effect PKA->Downstream Modulation

Figure 2: Simplified signaling pathway for phenothiazine antagonism at the dopamine D2 receptor.

Conclusion

While specific quantitative data for this compound cross-reactivity is limited, its structural similarity to other phenothiazines provides a basis for predicting its behavior in immunological and pharmacological assays. Researchers should exercise caution when interpreting immunoassay results for patients on this compound and consider confirmatory testing. The expected broad receptor binding profile of this compound suggests a pharmacological profile similar to other aliphatic phenothiazines. Further studies are warranted to precisely quantify the cross-reactivity and receptor binding affinities of this compound to better understand its clinical and analytical characteristics.

References

A Methodological Guide to the Comparative Pharmacokinetics of Methiomeprazine

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Methiomeprazine is a phenothiazine (B1677639) derivative, a class of drugs known for their antipsychotic and sedative properties.[1][2][3] Understanding the pharmacokinetic profile of a drug—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for drug development and determining appropriate dosage regimens.[3] Comparative pharmacokinetic studies across different species are essential for extrapolating preclinical data to human clinical trials.[3]

This guide provides a comprehensive framework for conducting comparative pharmacokinetic studies of this compound. Due to a scarcity of publicly available, direct comparative pharmacokinetic data for this compound, this document focuses on outlining the necessary experimental protocols and data presentation formats that would be required for such a study.

Data Presentation

A key objective of a comparative pharmacokinetic study is the clear presentation of quantitative data to facilitate inter-species comparison. The following table provides a template for summarizing the key pharmacokinetic parameters of this compound that would be determined in such a study.

Table 1: Comparative Pharmacokinetic Parameters of this compound in Different Species (Template)

ParameterSpecies A (e.g., Rat)Species B (e.g., Dog)Species C (e.g., Monkey)Human
Dose (mg/kg)
Route of Administration
Cmax (ng/mL)
Tmax (h)
AUC0-t (ng·h/mL)
AUC0-∞ (ng·h/mL)
t1/2 (h)
CL (L/h/kg)
Vd (L/kg)
F (%)
  • Cmax: Maximum plasma concentration

  • Tmax: Time to reach maximum plasma concentration

  • AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration

  • AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity

  • t1/2: Elimination half-life

  • CL: Clearance

  • Vd: Volume of distribution

  • F: Bioavailability

Experimental Protocols

A generalized experimental protocol for a comparative pharmacokinetic study of this compound is detailed below. This protocol is based on standard practices in preclinical drug development.

1. Animal Models

  • Select at least two relevant animal species (e.g., rat, dog, monkey) for the study. The choice of species should be justified based on metabolic and physiological similarities to humans, where possible.

  • Animals should be healthy and acclimatized to the laboratory environment before the study.

  • All animal procedures should be conducted in accordance with ethical guidelines and approved by an Institutional Animal Care and Use Committee (IACUC).

2. Drug Formulation and Administration

  • Prepare a suitable formulation of this compound for the intended route of administration (e.g., oral, intravenous). The formulation should ensure the stability and solubility of the compound.

  • Administer a single dose of this compound to each animal. The dose level should be selected based on available toxicological and pharmacological data.

3. Sample Collection

  • Collect blood samples at predetermined time points after drug administration. The sampling schedule should be designed to adequately characterize the absorption, distribution, and elimination phases of the drug.

  • Typically, blood samples are collected via an indwelling catheter to minimize stress to the animals.

  • Process the blood samples to obtain plasma or serum, which is then stored frozen until analysis.

4. Bioanalytical Method

  • Develop and validate a sensitive and specific bioanalytical method for the quantification of this compound in biological matrices (e.g., plasma, urine).

  • Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a commonly used technique for the quantification of small molecules in biological fluids due to its high sensitivity and selectivity.

5. Pharmacokinetic Analysis

  • Analyze the plasma concentration-time data using non-compartmental or compartmental pharmacokinetic models to determine the key parameters listed in Table 1.

  • Pharmacokinetic software (e.g., Phoenix WinNonlin) is typically used for this analysis.

6. Data Interpretation

  • Compare the pharmacokinetic parameters of this compound across the different species.

  • Identify any significant inter-species differences in ADME properties and discuss their potential implications for human pharmacokinetics.

Visualizations

Experimental Workflow

The following diagram illustrates a generalized workflow for a comparative pharmacokinetic study.

G cluster_prestudy Pre-study Phase cluster_study In-life Phase cluster_analysis Analytical Phase cluster_data Data Analysis Phase animal_selection Animal Species Selection formulation Drug Formulation animal_selection->formulation dose_selection Dose Selection formulation->dose_selection dosing Drug Administration dose_selection->dosing sampling Blood Sample Collection dosing->sampling processing Plasma/Serum Processing sampling->processing bioanalysis LC-MS/MS Analysis processing->bioanalysis pk_analysis Pharmacokinetic Analysis bioanalysis->pk_analysis comparison Interspecies Comparison pk_analysis->comparison G cluster_outside Extracellular Space cluster_membrane Cell Membrane cluster_inside Intracellular Space dopamine Dopamine d2_receptor Dopamine D2 Receptor dopamine->d2_receptor Activates phenothiazine This compound (Phenothiazine) phenothiazine->d2_receptor Blocks g_protein Gi/o Protein d2_receptor->g_protein Activates ac Adenylyl Cyclase g_protein->ac Inhibits camp cAMP ac->camp Converts ATP to pka Protein Kinase A camp->pka Activates response Cellular Response (Reduced Neuronal Excitability) pka->response Leads to

References

Benchmarking Methiomeprazine's Antipsychotic Profile: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antipsychotic activity of Methiomeprazine against a selection of well-established antipsychotic drugs. Due to the limited publicly available data on this compound's specific receptor binding affinities, this document leverages data from structurally related phenothiazines and benchmark antipsychotics to provide a comprehensive overview for research and development purposes.

Introduction to this compound

This compound is a phenothiazine (B1677639) derivative.[1] Phenothiazines are a class of first-generation antipsychotics known to act on the dopamine (B1211576) D2 receptor.[2][3] The therapeutic effects of these drugs are primarily attributed to their ability to block dopamine receptors in the brain's mesolimbic pathway, which is thought to alleviate the positive symptoms of psychosis, such as hallucinations and delusions.[2][4]

Comparative Receptor Binding Affinity

Quantitative data on the binding affinity of a drug to various receptors is crucial for understanding its pharmacological profile, including its therapeutic efficacy and potential side effects. The binding affinity is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity.

Table 1: Receptor Binding Affinities (Ki, nM) of Benchmark Antipsychotics

DrugDopamine D2Serotonin (B10506) 5-HT2AReference(s)
Haloperidol 0.89 - 1.5572.0
Risperidone 3.130.16
Olanzapine ~25-50x higher affinity than clozapineHigh Affinity
Clozapine 1605.4

Note: Lower Ki values indicate higher binding affinity.

Signaling Pathways in Antipsychotic Action

The primary mechanism of action for most antipsychotic drugs involves the modulation of dopaminergic and serotonergic signaling pathways in the brain. First-generation antipsychotics, like those in the phenothiazine class, are potent antagonists of the dopamine D2 receptor. Newer, "atypical" or second-generation antipsychotics often exhibit a broader receptor binding profile, with a notable affinity for serotonin 5-HT2A receptors in addition to D2 receptors. This dual antagonism is thought to contribute to a more favorable side effect profile, particularly concerning extrapyramidal symptoms.

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Dopamine Dopamine D2_Receptor Dopamine D2 Receptor Dopamine->D2_Receptor Binds Signaling_Cascade Intracellular Signaling Cascade D2_Receptor->Signaling_Cascade Activates 5HT2A_Receptor Serotonin 5-HT2A Receptor Antipsychotic_Effect Antipsychotic Effect Signaling_Cascade->Antipsychotic_Effect Leads to Antipsychotic_Drug Antipsychotic Drug (e.g., this compound) Antipsychotic_Drug->D2_Receptor Blocks Antipsychotic_Drug->5HT2A_Receptor Blocks

Figure 1: Simplified signaling pathway of antipsychotic drugs.

Experimental Protocols

The following are detailed methodologies for key experiments used to determine the antipsychotic activity of a compound.

In Vitro Receptor Binding Assay

This experiment determines the affinity of a test compound for a specific receptor.

  • Objective: To quantify the binding affinity (Ki) of this compound for Dopamine D2 and Serotonin 5-HT2A receptors.

  • Materials:

    • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells).

    • Radioligand specific for the target receptor (e.g., [³H]spiperone for D2 receptors).

    • Test compound (this compound) at various concentrations.

    • Non-specific binding control (e.g., a high concentration of a known antagonist like haloperidol).

    • Incubation buffer and filtration apparatus.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with the radioligand and varying concentrations of the test compound.

    • After reaching equilibrium, separate the bound from the unbound radioligand by rapid filtration.

    • Measure the radioactivity of the filters using a scintillation counter.

    • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Behavioral Models

Animal models are used to assess the potential antipsychotic efficacy and side effects of a drug.

  • Objective: To evaluate the in vivo antipsychotic-like effects of this compound.

  • Models:

    • Amphetamine-induced hyperlocomotion: Antipsychotics can reduce the increased motor activity induced by amphetamine, a dopamine agonist.

    • Prepulse Inhibition (PPI) of the startle reflex: Schizophrenia is often associated with deficits in sensorimotor gating, which can be modeled in rodents as a disruption of PPI. Antipsychotics can restore this deficit.

  • General Procedure:

    • Administer the test compound (this compound) to rodents at various doses.

    • After a specific pretreatment time, induce the behavioral response (e.g., administer amphetamine or present the prepulse and startle stimuli).

    • Measure the behavioral outcome (e.g., locomotor activity or startle response).

    • Compare the results of the drug-treated group to a vehicle-treated control group to determine the effect of the compound.

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical evaluation of a potential antipsychotic drug.

G Start Start In_Vitro_Screening In Vitro Screening (Receptor Binding Assays) Start->In_Vitro_Screening Lead_Identification Lead Compound Identification In_Vitro_Screening->Lead_Identification In_Vivo_Efficacy In Vivo Efficacy Models (e.g., PPI, Hyperlocomotion) Lead_Identification->In_Vivo_Efficacy Safety_Pharmacology Safety Pharmacology (e.g., Motor Side Effects) In_Vivo_Efficacy->Safety_Pharmacology Preclinical_Candidate Preclinical Candidate Selection Safety_Pharmacology->Preclinical_Candidate

Figure 2: Preclinical drug discovery workflow for antipsychotics.

Conclusion

While direct quantitative data for this compound's receptor binding profile remains to be fully elucidated in publicly accessible literature, its classification as a phenothiazine strongly suggests activity as a dopamine D2 receptor antagonist. For a comprehensive understanding of its potential as an antipsychotic agent, further in-depth studies, following the experimental protocols outlined in this guide, are essential. The provided comparative data from established antipsychotics serves as a critical benchmark for these future investigations. This will enable a more precise characterization of this compound's pharmacological profile and its potential therapeutic utility.

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Methiomeprazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the dynamic field of drug development, adherence to stringent safety and disposal protocols is not merely a matter of compliance, but a cornerstone of responsible research. The proper handling and disposal of chemical compounds like methiomeprazine (B162253), a phenothiazine (B1677639) derivative, are critical to ensure the safety of laboratory personnel and the protection of the environment. This guide provides essential, step-by-step information for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.

Understanding the Hazard Profile
Regulatory Framework for Pharmaceutical Waste

The disposal of pharmaceutical waste, including research compounds like this compound, is regulated by multiple agencies. In the United States, the Environmental Protection Agency (EPA) governs the disposal of hazardous waste under the Resource Conservation and Recovery Act (RCRA)[1]. A significant update to these regulations is the final rule on the Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P-List, often referred to as Subpart P, which provides specific requirements for healthcare facilities and is a valuable reference for research laboratories[2][3].

Key principles of pharmaceutical waste management include:

  • Segregation: Properly separating hazardous from non-hazardous waste is crucial.

  • Containerization: Using appropriate, clearly labeled containers for different waste streams prevents accidental mixing and ensures proper handling[1].

  • Prohibition of Sewering: The sewering (flushing down the drain) of hazardous waste pharmaceuticals is strictly prohibited[4][5].

Step-by-Step Disposal Protocol for this compound

The following procedure outlines the recommended steps for the safe disposal of this compound from a research laboratory setting.

Step 1: Waste Characterization

Before disposal, a "waste determination" must be performed to confirm if the this compound waste is regulated as hazardous under RCRA[6]. Based on the data for similar compounds, it is prudent to manage all this compound waste as hazardous pharmaceutical waste. This includes pure this compound, solutions, and any materials contaminated with it (e.g., gloves, wipes, pipette tips).

Step 2: Segregation and Collection

  • Hazardous Pharmaceutical Waste: All waste containing this compound should be collected in a designated hazardous waste container. These containers are typically black and must be clearly labeled as "Hazardous Waste Pharmaceuticals"[1][2].

  • Sharps Waste: Needles, syringes, and other sharp objects contaminated with this compound must be placed in a dedicated, puncture-resistant sharps container[7].

  • Empty Containers: Containers that held this compound should be managed as hazardous waste unless they are triple-rinsed, and the rinsate is collected as hazardous waste.

Step 3: Container Management

  • Compatibility: Ensure the waste container is compatible with its contents to prevent any chemical reactions[6]. High-density polyethylene (B3416737) (HDPE) containers are generally suitable for a wide range of chemical waste[7].

  • Labeling: The hazardous waste container must be labeled with the words "Hazardous Waste," the accumulation start date, and a clear description of the contents (e.g., "this compound Waste")[6].

  • Closure: Keep the waste container tightly sealed except when adding waste[6].

Step 4: Storage

Accumulate hazardous waste at or near the point of generation in a designated satellite accumulation area. This area should be secure and accessible only to trained personnel.

Step 5: Disposal through a Licensed Vendor

Arrange for the pickup and disposal of the hazardous waste through a licensed and reputable hazardous waste management company. This ensures that the waste is transported, treated, and disposed of in compliance with all federal, state, and local regulations. The final step is typically incineration at a permitted facility[3][8].

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste in a laboratory setting.

Methiomeprazine_Disposal_Workflow cluster_0 Phase 1: Generation & Characterization cluster_1 Phase 2: Segregation & Collection cluster_2 Phase 3: Management & Disposal Start This compound Waste Generated Waste_Determination Perform Waste Determination (Assume Hazardous) Start->Waste_Determination Is_Sharp Is the waste sharp? Waste_Determination->Is_Sharp Sharps_Container Collect in designated Sharps Container Is_Sharp->Sharps_Container Yes Hazardous_Container Collect in BLACK Hazardous Waste Container Is_Sharp->Hazardous_Container No Label_Container Label Container: 'Hazardous Waste Pharmaceuticals' + Contents + Date Sharps_Container->Label_Container Hazardous_Container->Label_Container Store_Securely Store in secure Satellite Accumulation Area Label_Container->Store_Securely Licensed_Disposal Dispose via Licensed Hazardous Waste Vendor Store_Securely->Licensed_Disposal End Disposal Complete Licensed_Disposal->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methiomeprazine
Reactant of Route 2
Reactant of Route 2
Methiomeprazine

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。